Methyl 7-phenylheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-phenylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNATXOGRAOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426624 | |
| Record name | METHYL 7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101689-18-3 | |
| Record name | METHYL 7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 7 Phenylheptanoate
Established Synthetic Routes for Methyl 7-phenylheptanoate
The production of this compound can be achieved through several established chemical reactions. These methods primarily include the esterification of its corresponding carboxylic acid, cross-coupling reactions, and base-catalyzed processes.
Esterification of 7-Phenylheptanoic Acid
The most direct method for synthesizing this compound is through the esterification of 7-phenylheptanoic acid. vulcanchem.com This reaction typically involves reacting 7-phenylheptanoic acid with methanol (B129727) in the presence of an acid catalyst. vulcanchem.compsu.edu The process is a reversible reaction where the protonation of the carboxylic acid is a key step, followed by an exchange reaction with the alcohol to form an ester. psu.edu To drive the reaction towards the formation of the ester, a large excess of the alcohol is often used. psu.edu
Commonly used acid catalysts include hydrochloric acid (HCl) and sulfuric acid. psu.edu An alternative method for preparing the necessary methanolic hydrogen chloride reagent involves the addition of acetyl chloride to an excess of dry methanol. sigmaaldrich.com While methyl acetate (B1210297) is formed as a by-product, it does not interfere with the esterification process. sigmaaldrich.com Optimized conditions for similar esterification reactions have been reported to achieve yields exceeding 85%. vulcanchem.com
| Reactants | Catalyst | Key Conditions | Product |
| 7-Phenylheptanoic acid, Methanol | Acid (e.g., HCl, H₂SO₄) | Excess methanol | This compound, Water |
A summary of the Fischer esterification process for this compound.
Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling reactions offer another pathway to synthesize esters like this compound. This method involves the coupling of a carboxylic acid with an alkyl halide. Research has demonstrated the use of a dual catalyst system, often involving an iridium photocatalyst and a nickel catalyst, to facilitate this transformation. princeton.edu
In a specific example of a related synthesis, a reaction was performed using an iridium photocatalyst (Ir[dF(F)ppy]₂(dtbbpy)PF₆), a nickel catalyst (NiCl₂·glyme), and a ligand (4,4´-di-methyl-2,2´-bipyridyl) in the presence of a base (K₂CO₃) and water in acetonitrile (B52724) at room temperature. princeton.edu While this specific example doesn't directly synthesize this compound, the methodology is applicable. These reactions are part of a broader class of transition metal-catalyzed decarboxylative cross-coupling reactions that have become a modern strategy for carbon-carbon bond formation. tesisenred.net
| Catalyst System | Reactants | Key Features |
| Iridium Photocatalyst & Nickel Catalyst | Carboxylic Acid, Alkyl Halide | Dual catalysis, Room temperature |
General parameters for decarboxylative cross-coupling reactions.
Base-Catalyzed Reactions
Base-catalyzed reactions can also be employed in the synthesis of related keto-ester compounds, which can be precursors or analogues of this compound. For instance, the synthesis of methyl 5-hydroxy-3-oxo-7-phenylheptanoate has been achieved through a base-catalyzed intramolecular conjugate addition. molaid.com
While direct base-catalyzed synthesis of this compound is less commonly detailed, bases are crucial in various related synthetic steps. For example, in the purification of related pyruvic acid compounds, bases such as alkali metal hydroxides (e.g., sodium hydroxide), alkali metal alkoxides (e.g., sodium methoxide), and metal hydrides (e.g., sodium hydride) are utilized. googleapis.com Furthermore, base catalysts like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) have been used effectively in the N-arylation of thiazolidinediones under microwave irradiation, a method that highlights the utility of base catalysis in modern organic synthesis. researchgate.net
Alternative Esterification Techniques
Beyond traditional acid catalysis, alternative methods for esterification exist. One such method involves the use of dimethylsulfate with dicyclohexylamine. psu.edu Another approach is the use of an acetyl chloride/alcohol reagent, which has been evaluated for the esterification of steroid carboxylic acids and could be applicable to 7-phenylheptanoic acid. nih.gov The reaction time and temperature for this method depend on the specific acid and alcohol used. nih.gov
Non-catalytic thermal esterification, which involves carrying out the reaction at high temperatures and pressures without a catalyst, is another alternative. researchgate.net In this process, the alcohol is heated to its subcritical or supercritical state to increase reactivity. researchgate.net Additionally, adding a water scavenger like dimethoxypropane to the reaction medium can facilitate esterification when using aqueous hydrochloric acid as a catalyst. psu.edu
| Method | Reagents/Conditions | Key Feature |
| Acetyl Chloride Method | Acetyl chloride, Alcohol | Simple procedure, variable reaction times |
| Thermal Esterification | High temperature, High pressure | Catalyst-free |
| Water Scavenging | Dimethoxypropane, Aqueous HCl | Drives equilibrium towards ester formation |
A summary of alternative esterification techniques.
Derivatization and Analog Synthesis from this compound
This compound serves as a starting material for the synthesis of various derivatives and analogs, expanding its utility in chemical research.
Synthesis of Halogenated Derivatives
The synthesis of halogenated derivatives from precursors related to this compound is a significant area of chemical synthesis. For example, the synthesis of halogenated chalcones has been reported, which involves reactions that could be adapted for the halogenation of the phenyl ring of this compound. mdpi.comnih.gov These syntheses often involve the reaction of a halogenated starting material in the presence of a catalyst.
While direct examples of halogenating this compound are not prevalent in the provided context, the synthesis of related halogenated compounds provides a procedural basis. For instance, the synthesis of ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate can involve halogenated phenyl derivatives as intermediates for introducing other functional groups. The synthesis of halogenated δ-hydroxycarboxylic acid derivatives also offers insights into the types of reactions and conditions that could be applied. google.com
Synthesis of Hydroxy Esters
The synthesis of hydroxy esters from related keto esters is a fundamental transformation in organic chemistry. For instance, the reduction of a keto group can yield a corresponding hydroxyl group. In a related context, the synthesis of 7-Hydroxy-7-phenylheptanoic acid ethyl ester has been documented. chemicalbook.com This can be achieved through various synthetic routes, one of which involves the reaction of ethyl 6-bromohexanoate (B1238239) with benzaldehyde. chemicalbook.com Another approach utilizes the reduction of Ethyl 7-oxo-7-phenylheptanoate to form the corresponding alcohol derivative.
A modified Reformatsky reaction using highly reactive manganese has been reported for the synthesis of β-hydroxy esters. lookchem.com This method involves the reaction of α-haloesters with aldehydes or ketones at room temperature, providing the desired products without the need for Lewis acids or trapping agents. lookchem.com
Formation of Diketo Esters
Vicinal ketoesters, which contain a ketone group adjacent to an ester, are valuable intermediates in the synthesis of natural products due to the high electrophilicity of the keto group. beilstein-journals.org The formation of diketo esters can be a key step in complex molecular syntheses. For example, methyl 3,5-dioxo-7-phenylheptanoate represents a diketo ester structure. chemsynthesis.com The synthesis of such compounds can involve multiple steps, including oxidation and addition reactions. For instance, the synthesis of α-ketoesters can be achieved through the oxidation of an alcohol followed by the nucleophilic addition of methyl diazoacetate. beilstein-journals.org Subsequent oxidation can then yield the desired diketo ester. beilstein-journals.org
Generation of Carboxylic Acid Precursors
The generation of carboxylic acids is a crucial step in the synthesis of their corresponding esters, such as this compound. Several methods exist for the preparation of carboxylic acids. msu.edu One common approach involves the oxidation of primary alcohols or aldehydes. msu.edu Another widely used method is the hydrolysis of nitriles, which can be prepared from organic halogen compounds via a nucleophilic substitution reaction with a cyanide anion. msu.edulibretexts.org The subsequent hydrolysis of the nitrile, which can be catalyzed by either acid or base, yields the carboxylic acid. msu.edulibretexts.org
Organometallic intermediates also provide a pathway to carboxylic acids. msu.edu In this method, an organic halide is converted into a highly nucleophilic organometallic reagent, which then reacts with carbon dioxide, an electrophile. msu.edu The initial product is a salt of the carboxylic acid, which is then protonated to yield the final acid. msu.edu Additionally, alkyl phenyl sulfides can be converted into carboxylic acids or their methyl esters through a series of reactions involving chlorination and subsequent treatment with methanol-water or mercury(II) acetate-formic acid. psu.edu
Synthesis of Other Alkyl Esters (e.g., Ethyl 7-phenylheptanoate)
The synthesis of various alkyl esters, such as Ethyl 7-phenylheptanoate, often follows similar principles to the synthesis of methyl esters, primarily involving the esterification of the corresponding carboxylic acid. googleapis.com Ethyl 7-oxo-7-phenylheptanoate, a related compound, is a key intermediate in the synthesis of various pharmaceuticals. innospk.com Its synthesis can be achieved through the esterification of the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.
The following table summarizes the synthesis of Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate, a more complex derivative:
| Step | Reactants | Conditions | Outcome |
| Oxidation | Benzeneheptanoic acid | Oxidizing agent, solvent | Introduction of keto group |
| Alkylation | Pyrrolidine (B122466) | Catalyst, solvent | Pyrrolidinomethyl derivative |
| Esterification | Ethanol/ethyl bromide | Acid catalyst, reflux | Formation of ethyl ester |
This table is based on the synthesis of a related compound and illustrates a general synthetic strategy.
Mechanistic Investigations of Synthetic Transformations Involving this compound
Catalytic Cycles and Radical Intermediates
The synthesis of esters and related compounds often involves catalytic cycles and the formation of radical intermediates. Metalloradical catalysis (MRC), particularly with cobalt(II) complexes, has emerged as a powerful tool for various organic transformations. nih.gov These catalysts can activate substrates to generate radical intermediates that undergo subsequent reactions. nih.govnih.gov
For example, in some copper-catalyzed reactions, the mechanism may proceed through a Cu(I)-Cu(II) redox couple rather than involving free radical intermediates. researchgate.net The absence of certain byproducts can provide evidence against the presence of aryl radicals. researchgate.net In other systems, such as the functionalization of amides, the reaction is proposed to begin with the formation of tert-butoxy (B1229062) and tert-butylperoxy radicals through an iodide/iodine redox cycle. beilstein-journals.org These radicals can then abstract a hydrogen atom to form a C-centered radical, which subsequently reacts to form the final product. beilstein-journals.org
The following is a generalized representation of a catalytic cycle involving radical intermediates:
Initiation: Formation of a radical species from a precursor, often initiated by a catalyst. researchgate.net
Propagation: The initial radical reacts with the substrate to generate a new radical intermediate. This intermediate can then undergo further transformations, such as intramolecular hydrogen atom abstraction or addition to an unsaturated bond. beilstein-journals.org
Termination/Product Formation: The radical intermediate reacts to form the final product, and the catalyst is regenerated. beilstein-journals.org
Stereochemical Considerations in Synthesis
Stereochemistry plays a crucial role in the synthesis of complex molecules, influencing their biological activity and physical properties. researchgate.net In the synthesis of molecules with chiral centers, controlling the stereochemical outcome is a primary objective. researchgate.net This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions. researchgate.net
For instance, in the synthesis of cyclic compounds, the stereochemistry of the starting materials and the reaction conditions can determine the stereochemistry of the final product. The puckering of rings, such as a pyrrolidine ring, can be influenced by the steric effects of substituents, leading to preferential formation of one conformer over another. In reactions involving the formation of new stereocenters, the approach of the reagents is often dictated by the existing stereochemistry of the molecule, leading to diastereoselective outcomes. beilstein-journals.org Computational methods are often employed to understand and predict the stereochemical outcomes of reactions. researchgate.net
Reaction Kinetics and Process Optimization
The efficiency and economic viability of synthesizing this compound are contingent on a thorough understanding and manipulation of its reaction kinetics and the subsequent optimization of process parameters. While specific kinetic data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of esterification and related carbon-carbon bond-forming reactions provide a framework for its process optimization.
Process optimization for esters analogous to this compound, such as other long-chain alkyl esters, typically involves a systematic evaluation of several critical parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key variables that are manipulated include temperature, catalyst type and concentration, reactant molar ratios, and the choice of solvent.
For esterification reactions, which represent a common pathway to such molecules, reflux temperatures, often in the range of 80°C to 120°C, are frequently employed to drive the reaction towards completion. The choice of an appropriate acid catalyst, like sulfuric acid, is crucial for accelerating the reaction rate. Optimization studies on the synthesis of other esters, for instance, have shown that carefully controlling the molar ratio of reactants is critical. In the synthesis of methyl anthranilate, adjusting the molar ratio of phthalimide, sodium hypochlorite, and methanol to 1:1.1:3.7 was found to be optimal. aidic.it Similarly, temperature plays a pivotal role; in the same study, 0°C was identified as the ideal temperature to balance reaction rate and minimize side reactions, leading to a high yield and purity of the final product. aidic.it
The principles of Design of Experiments (DoE) are often applied to systematically explore the effects of multiple variables simultaneously. This statistical approach allows for the mapping of a response surface, which can visualize how factors like temperature, reaction time, and reagent concentrations interact to affect the product yield. nih.gov Such methodologies enable the identification of optimal conditions that may not be apparent when varying one factor at a time. For example, a study on a multi-step reaction aimed at producing an ortho-substituted product found that higher temperatures and longer residence times improved the yield of the desired product but also increased the formation of an impurity. nih.gov This highlights the necessity of a balanced approach to optimization.
Table 1: General Parameters for Process Optimization in Ester Synthesis
| Parameter | Typical Range/Options | Influence on Reaction |
| Temperature | 0°C - 120°C | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions. aidic.it |
| Catalyst | Acid catalysts (e.g., H₂SO₄), Enzymes (e.g., Lipases) | Increases the rate of reaction. Choice depends on desired selectivity and conditions. vulcanchem.com |
| Reactant Molar Ratio | Varied systematically (e.g., 1:1 to 1:5) | Can drive equilibrium to favor product formation. Excess of one reactant may be used. aidic.it |
| Solvent | Dichloromethane, Ethanol, DMF, THF | Affects solubility of reactants and can influence reaction pathways. vulcanchem.com |
| Reaction Time | Minutes to hours | Optimized to ensure maximum conversion without significant by-product formation. aidic.itvulcanchem.com |
Novel Synthetic Strategies and Innovations for this compound
Recent advancements in synthetic organic chemistry have paved the way for novel strategies for the formation of molecules like this compound, often focusing on improving efficiency, selectivity, and sustainability.
One of the most significant innovations is the application of photocatalysis . Visible light-induced photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. While a direct photocatalytic synthesis of this compound is not widely reported, the synthesis of structurally related compounds demonstrates the potential of this approach. For instance, a photocatalytic method was used to prepare methyl 2-acetamido-7-oxo-7-phenylheptanoate. uni-regensburg.de These reactions often employ ruthenium or iridium-based photocatalysts, such as Ru(bpy)₃Cl₂, which, upon irradiation with light, can facilitate radical-mediated transformations. uni-regensburg.deacs.org The general principle involves the generation of a radical species that can then engage in a coupling reaction. This methodology offers a greener alternative to traditional methods that may require harsh reagents or high temperatures.
Another area of innovation lies in the use of flow chemistry . Performing reactions in continuous flow reactors instead of traditional batch setups can offer superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. For related compounds, the exploration of flow chemistry has been suggested as a means to enhance reaction efficiency. vulcanchem.com The synthesis of methyl anthranilate in a microchannel reactor, for example, drastically reduced the reaction time from 20 minutes to 97 seconds and increased the yield and purity compared to a semi-batch process. aidic.it This highlights the transformative potential of continuous flow technology for the production of fine chemicals.
The development of novel catalytic systems is also a key driver of innovation. This includes the design of more active and selective catalysts for cross-coupling reactions, which are fundamental to constructing the phenylheptanoate skeleton. While traditional methods might rely on standard palladium or nickel catalysts, research continues to uncover new ligands and catalytic systems that can perform these transformations more efficiently and with a broader substrate scope. For example, a method for the synthesis of ((1R,5S)-1-(3-methylbut-2-en-1-yl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-en-3-yl)this compound has been documented, showcasing the assembly of complex molecules incorporating the 7-phenylheptanoate moiety. nih.gov
Furthermore, microwave-assisted synthesis presents an alternative for accelerating reaction rates. Microwave irradiation can rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. vulcanchem.com
Table 2: Emerging Synthetic Strategies
| Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Photocatalysis | Use of light to drive chemical reactions, often with a photocatalyst (e.g., Ru/Ir complexes). uni-regensburg.deacs.org | Mild reaction conditions, high selectivity, access to unique reaction pathways, green chemistry approach. |
| Flow Chemistry | Reactions are conducted in a continuous stream rather than a batch. aidic.it | Enhanced safety, improved heat and mass transfer, easier scalability, potential for higher yields and purity. |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. vulcanchem.com | Rapid reaction rates, shorter reaction times, often improved yields. |
| Novel Catalyst Systems | Development of new, more efficient catalysts for key bond-forming steps. nih.gov | Higher turnover numbers, broader substrate scope, improved selectivity, milder reaction conditions. |
These innovative strategies represent the forefront of synthetic chemistry and hold considerable promise for the future production of this compound and other valuable chemical compounds, emphasizing efficiency, control, and sustainability.
Chemical Reactivity and Mechanistic Studies of Methyl 7 Phenylheptanoate
Reactivity of the Ester Moiety in Methyl 7-phenylheptanoate
The ester group is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to several important transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis Pathways and Kinetics
The hydrolysis of this compound to its corresponding carboxylic acid, 7-phenylheptanoic acid, and methanol (B129727) can be catalyzed by either acid or base. tkk.fi
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. scielo.br The mechanism involves several equilibrium steps.
Step 1: Protonation of the carbonyl oxygen.
Step 2: Nucleophilic attack by water.
Step 3: Deprotonation.
Step 4: Protonation of the methoxy (B1213986) group.
Step 5: Elimination of methanol.
Step 6: Deprotonation to yield 7-phenylheptanoic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs via nucleophilic addition of a hydroxide ion to the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible step to yield a carboxylate salt and methanol. Acidification of the salt in a separate workup step is required to obtain the free 7-phenylheptanoic acid. scielo.br
Table 1: Hydrolysis of this compound
| Reaction Type | Catalyst | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄, HCl) | 7-Phenylheptanoic acid, Methanol | Reversible; reaction driven to completion by using excess water. |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH) | Sodium 7-phenylheptanoate, Methanol | Irreversible due to the final deprotonation step; requires subsequent acidification. |
Transesterification Reactions
Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) to form a new ester (7-phenylheptanoate-R') and methanol. masterorganicchemistry.com This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comnih.gov
Acid- and Base-Catalyzed Transesterification: The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. scielo.brmasterorganicchemistry.com To ensure a high yield of the desired product, the reactant alcohol is often used in large excess or as the solvent to shift the equilibrium towards the product side. masterorganicchemistry.com
Enzyme-Catalyzed Transesterification: Lipases are effective catalysts for transesterification under mild conditions. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity in the transesterification of various methyl benzoates with long-chain alcohols. nih.gov This enzymatic method avoids the harsh conditions of acid or base catalysis and can offer high selectivity. The reaction rate can be significantly higher than the corresponding enzymatic esterification. nih.gov
Table 2: Example Transesterification of this compound
| Reactant Alcohol | Catalyst | Product | Conditions |
|---|---|---|---|
| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 7-phenylheptanoate | Excess ethanol, heat |
| Propanol | Sodium Propoxide (catalytic) | Propyl 7-phenylheptanoate | Excess propanol, heat |
| Long-chain alcohol | Lipase (e.g., Novozym 435) | Long-chain alkyl 7-phenylheptanoate | Solvent-free or in organic solvent, mild temperature |
Reduction Reactions (e.g., to 1-Bromo-7-phenylheptane)
The reduction of the ester moiety in this compound typically yields the primary alcohol, 7-phenylheptan-1-ol (B1581362). This alcohol can then be further converted into other functional groups, such as an alkyl halide. The conversion to 1-Bromo-7-phenylheptane (B1273157) is a two-step process. scbt.comalfa-chemistry.com
Step 1: Reduction to 7-phenylheptan-1-ol Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride attack on the intermediate aldehyde.
Step 2: Conversion to 1-Bromo-7-phenylheptane The resulting 7-phenylheptan-1-ol can be converted to 1-bromo-7-phenylheptane using various brominating agents. Common methods include reaction with phosphorus tribromide (PBr₃) or with a mixture of hydrobromic acid and sulfuric acid (HBr/H₂SO₄).
Table 3: Synthesis of 1-Bromo-7-phenylheptane from this compound
| Step | Reagents | Intermediate/Product | Typical Solvent |
|---|
Reactivity of the Phenyl Group
The phenyl group of this compound behaves as a typical substituted benzene (B151609) ring, undergoing electrophilic aromatic substitution and hydrogenation reactions.
Electrophilic Aromatic Substitution Reactions
The substituent on the benzene ring dictates the position of attack for incoming electrophiles. The heptanoate (B1214049) chain is an alkyl group, which is an electron-donating group through induction. Therefore, it acts as an activating group and an ortho, para-director. hu.edu.jocureffi.org This means that electrophilic substitution reactions on the phenyl ring of this compound will preferentially yield a mixture of ortho- and para-substituted products. cureffi.orgmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom onto the ring.
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst introduces an alkyl group.
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst introduces an acyl group (-COR). hu.edu.jo
Table 4: Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 7-(2-nitrophenyl)heptanoate and Methyl 7-(4-nitrophenyl)heptanoate |
| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 7-(2-bromophenyl)heptanoate and Methyl 7-(4-bromophenyl)heptanoate |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | Methyl 7-(2-acetylphenyl)heptanoate and Methyl 7-(4-acetylphenyl)heptanoate |
Hydrogenation of the Aromatic Ring
While the ester group is generally stable to catalytic hydrogenation, the aromatic ring can be reduced to a cyclohexane (B81311) ring under more forcing conditions. libretexts.orglibretexts.org The stability of the aromatic ring means that high pressures of hydrogen gas, elevated temperatures, and highly active catalysts are typically required. libretexts.orglibretexts.org
Catalysts such as rhodium on carbon (Rh/C) or platinum (Pt) are effective for this transformation. libretexts.org The reaction converts the phenyl group into a cyclohexyl group, yielding Methyl 7-cyclohexylheptanoate. It is possible to selectively reduce other unsaturated groups, such as an alkene, in the presence of a benzene ring by using milder conditions (e.g., a palladium catalyst at atmospheric pressure). libretexts.org
Table 5: Hydrogenation of the Phenyl Group in this compound
| Catalyst | H₂ Pressure | Temperature | Product |
|---|---|---|---|
| Rhodium on Carbon (Rh/C) | High (e.g., >100 atm) | Elevated | Methyl 7-cyclohexylheptanoate |
| Platinum (PtO₂) | High | Elevated | Methyl 7-cyclohexylheptanoate |
Reactions Involving the Alkyl Chain of this compound
The long alkyl chain of this compound presents multiple sites for chemical transformations, allowing for a variety of reactions beyond those involving the ester or the phenyl group.
Alpha-Carbon Reactivity
The carbon atom adjacent to the ester carbonyl group, known as the alpha-carbon, exhibits notable reactivity. libretexts.org Due to the electron-withdrawing nature of the carbonyl group, the hydrogens attached to the alpha-carbon are acidic and can be removed by a base to form an enolate ion. msu.edulibretexts.org This enolate is a key intermediate in several important carbon-carbon bond-forming reactions. msu.edu
Enolate Formation and Alkylation:
The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). wvu.edu This process is typically carried out at low temperatures to ensure kinetic control and favor the formation of the less substituted enolate. wvu.edu Once formed, the enolate anion can act as a nucleophile and react with various electrophiles. For instance, alkylation of the alpha-carbon can be achieved by treating the enolate with an alkyl halide. wvu.edu This reaction proceeds via an SN2 mechanism and is most efficient with methyl or primary alkyl halides. wvu.edu
| Reactant | Reagent | Product | Reaction Type |
| This compound | 1. LDA, THF, -78 °C 2. CH₃I | Methyl 2-methyl-7-phenylheptanoate | α-Alkylation |
| This compound | 1. NaOEt, EtOH 2. CH₃CH₂Br | Methyl 2-ethyl-7-phenylheptanoate | α-Alkylation |
Table 1: Examples of Alpha-Alkylation Reactions of this compound
The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can be controlled by the reaction conditions. msu.edu Kinetic enolates are formed faster and are favored by strong, bulky bases at low temperatures, while thermodynamic enolates are more stable and are favored under conditions that allow for equilibrium, such as using a weaker base at higher temperatures. wvu.edu
Oxidative Transformations
The alkyl chain of this compound is susceptible to oxidation at various positions, particularly at the benzylic carbon (the carbon adjacent to the phenyl ring) and other activated C-H bonds.
Oxidative cleavage of the C-C bond can also occur under specific conditions. For instance, certain oxidizing agents can target the benzylic position, leading to the formation of ketones or carboxylic acids. molaid.com The presence of the phenyl group can influence the selectivity of these oxidation reactions.
Studies on similar long-chain esters have shown that oxidative cyclization can occur, leading to the formation of new ring structures. mdpi.com For example, oxidation can initiate the formation of a radical at the benzylic position, which can then attack the aromatic ring or another part of the alkyl chain.
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Potassium permanganate (B83412) (KMnO₄) | 7-Oxo-7-phenylheptanoic acid, Benzoic acid | Benzylic oxidation, Oxidative cleavage |
| Chromic acid (H₂CrO₄) | Methyl 7-oxo-7-phenylheptanoate | Benzylic oxidation |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Potential cyclized products | Oxidative cyclization |
Table 2: Potential Oxidative Transformations of this compound
Rearrangement Processes, including Carbocation Rearrangements and Methyl Migrations
Rearrangement reactions can occur within the alkyl chain of this compound, often initiated by the formation of a carbocation. These rearrangements lead to the formation of more stable intermediates or products.
Carbocation Rearrangements:
Carbocations can be generated at various positions along the alkyl chain, for example, during Friedel-Crafts alkylation reactions or under strong acid conditions. libretexts.org Once formed, these carbocations can undergo 1,2-hydride or 1,2-alkyl (including methyl) shifts to form more stable carbocations (e.g., a secondary carbocation rearranging to a more stable benzylic or tertiary carbocation). libretexts.orgmsu.edu
A study on methyl phenylundecanoate, a related long-chain phenyl ester, demonstrated that carbocation rearrangements are a significant process during Friedel-Crafts alkylation, leading to a mixture of isomers. researchgate.net The position of the phenyl group on the alkyl chain was found to shift, indicating the migration of the carbocationic center along the chain. researchgate.net At higher temperatures, these carbocation migrations become more active. researchgate.net
Methyl Migrations:
In addition to hydride shifts, methyl groups can also migrate. While this compound itself does not have a methyl branch on its main chain, derivatives with such branches could undergo methyl migrations. Research on similar structures has shown that methyl migrations can occur in competition with carbocation rearrangements, leading to a complex mixture of products. researchgate.net
The study of long-chain phenyl fatty acid esters has revealed that such isomerization processes are complex and can involve competitive pathways between carbocation rearrangement and methyl migration. researchgate.net
Theoretical and Computational Chemistry Approaches to Chemical Reactivity
Theoretical and computational methods provide valuable insights into the reactivity of molecules like this compound, complementing experimental findings.
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the atomic level. su.semdpi.com These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. nih.govresearchgate.net
For reactions involving this compound, quantum chemical calculations can:
Elucidate Reaction Pathways: By mapping the potential energy surface, researchers can identify the most likely reaction pathways and the associated energy barriers. nih.gov This is particularly useful for understanding complex rearrangement processes. researchgate.net
Predict Reactivity: Parameters derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO), can be used to predict the reactivity of different sites within the molecule. ijnc.ir For instance, the analysis of these orbitals can indicate where a nucleophilic or electrophilic attack is most likely to occur.
Investigate Stereoselectivity: In reactions where chiral centers are formed, quantum chemical calculations can help to explain and predict the observed stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. nih.gov
A study on the arylation of enol acetates utilized theoretical calculations to show that polar effects are a key factor in the reaction, providing a good correlation with experimental results. scielo.br Similar approaches could be applied to understand the reactivity of the enolate of this compound.
| Computational Method | Information Gained | Application to this compound |
| Density Functional Theory (DFT) | Geometries, energies, reaction barriers, electronic properties | Studying mechanisms of alkylation, oxidation, and rearrangement. Predicting sites of reactivity. |
| Ab initio methods | High-accuracy energies and properties | Benchmarking DFT results and studying smaller model systems. |
| Semi-empirical methods | Faster calculations for large systems | Initial screening of reaction pathways. |
Table 3: Quantum Chemical Methods and Their Applications
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. mdpi.comaps.org In the context of chemical reactivity, MD simulations can be used to:
Explore Conformational Space: The reactivity of a long-chain molecule like this compound can be influenced by its conformation. MD simulations can identify the most stable conformations and the energy barriers between them, which can be crucial for understanding intramolecular reactions.
Simulate Solvent Effects: The solvent can play a significant role in chemical reactions. MD simulations explicitly include solvent molecules, allowing for the study of how they influence the reaction pathway and the stability of intermediates.
Model Enzyme-Catalyzed Reactions: If this compound is a substrate for an enzyme, MD simulations can be used to model its binding to the active site and the subsequent chemical transformation. rsc.org
While direct simulation of chemical bond breaking and formation is computationally expensive and often requires quantum mechanics/molecular mechanics (QM/MM) methods, classical MD can provide crucial information about the structural and dynamic prerequisites for a reaction to occur.
Frontier Molecular Orbital Analysis
A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the frontier molecular orbital (FMO) analysis of this compound. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. numberanalytics.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.org
Typically, FMO analysis is conducted using quantum chemical calculations, such as those based on Density Functional Theory (DFT), to determine the energies and spatial distributions of these orbitals. kallipos.grnih.gov Such studies can elucidate reaction mechanisms and predict the most probable sites for electrophilic or nucleophilic attack. rsc.orgox.ac.uk For many organic molecules, researchers have successfully correlated FMO data with observed reactivity. nankai.edu.cnnih.gov
However, in the case of this compound, there are no published studies presenting calculated HOMO and LUMO energy values, orbital distribution maps, or a computed HOMO-LUMO gap. Consequently, a detailed discussion and data presentation for this specific aspect of its chemical reactivity and mechanistic studies cannot be provided at this time. Further computational research would be required to generate the data necessary for a thorough FMO analysis of this compound.
Advanced Analytical Techniques in the Characterization of Methyl 7 Phenylheptanoate
Spectroscopic Characterization Methodologies
Spectroscopic techniques are pivotal in determining the structure of organic compounds by probing the interaction of molecules with electromagnetic radiation. For Methyl 7-phenylheptanoate, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed map of the molecule's structure can be constructed. rsc.org
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, while the aliphatic protons of the heptanoate (B1214049) chain and the methyl ester group resonate in the upfield region.
A representative ¹H NMR spectrum of a related compound, Methyl 2-acetyl-7-oxo-7-phenylheptanoate, shows aromatic protons in the range of δ 7.46-7.94 ppm. rsc.org For this compound, the protons on the phenyl ring would also be expected in a similar region. The singlet for the methyl ester protons is characteristically found at a specific chemical shift. rsc.org The methylene (B1212753) protons along the aliphatic chain exhibit complex splitting patterns due to coupling with adjacent protons.
Table 1: ¹H NMR Spectral Data for this compound Analogs
| Proton Type | Representative Chemical Shift (δ ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons | 7.46-7.94 | m | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |
| Methyl Ester Protons | 3.74 | s | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |
| Methylene Protons (aliphatic) | 1.36-2.98 | m | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment.
For instance, in a related compound, Methyl 2-acetyl-7-oxo-7-phenylheptanoate, the carbonyl carbon of the ester appears at approximately δ 170.3 ppm, while the aromatic carbons are observed between δ 128.0 and 136.9 ppm. rsc.org The aliphatic carbons of the heptanoate chain resonate at higher field strengths. rsc.org Quaternary carbons, which lack directly attached protons, are also readily identified in a standard broadband decoupled ¹³C NMR spectrum. pearson.com
Table 2: ¹³C NMR Spectral Data for this compound Analogs
| Carbon Type | Representative Chemical Shift (δ ppm) | Notes |
|---|---|---|
| Carbonyl Carbon (Ester) | 170.3 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |
| Aromatic Carbons | 128.0 - 136.9 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |
| Methyl Carbon (Ester) | 52.4 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |
| Aliphatic Carbons | 23.8 - 38.1 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |
Distortionless Enhancement by Polarization Transfer (DEPT) is a specialized NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. nanalysis.com In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. uoregon.edulibretexts.org Quaternary carbons are not observed in DEPT spectra. nanalysis.comuoregon.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum of this compound, confirming the number of protons attached to each carbon atom in the aliphatic chain and the phenyl ring.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. wpmucdn.com
In the mass spectrum of an ester like this compound, fragmentation often occurs at the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or other characteristic cleavages along the alkyl chain. The analysis of these fragments helps to piece together the structure of the parent molecule. The molecular ion peak, if observed, confirms the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. rsc.org For this compound, HRMS would be used to confirm its molecular formula (C₁₄H₂₀O₂) by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI/MS)
Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is adept at transferring ions from a solution into the gas phase for analysis. wiley-vch.de This method is particularly valuable for a wide range of analytes, from small organic molecules to large biomolecules, as it typically generates ions with minimal fragmentation. wiley-vch.de In the context of this compound, ESI-MS would be employed to accurately determine its molecular weight.
The process involves dissolving the analyte in a suitable solvent, often a mixture like methanol (B129727) and water, and spraying it through a fine, heated capillary held at a high electrical potential. wiley-vch.decopernicus.org This creates a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. copernicus.org
For this compound (C₁₄H₂₀O₂), with a molecular weight of 220.31 g/mol , ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 221.3. bldpharm.com It is also common to observe adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The technique's high sensitivity allows for detection at very low concentrations, with detection limits potentially reaching the nanomolar (nmol/L) to picomolar (pmol/L) range. uni-oldenburg.de While ESI is a soft ionization method, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, providing structural information. For instance, in the analysis of a related compound, Methyl 7-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}heptanoate, ESI was coupled with a quadrupole (Q) analyzer, and collision-induced dissociation (CID) at a specific energy (e.g., 40 V) was used to generate a characteristic fragmentation pattern for structural confirmation. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that has become an essential tool for analyzing a wide array of molecules. mdpi.com The process involves co-crystallizing the analyte with a matrix compound—a small, organic molecule that strongly absorbs laser energy—on a target plate. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase as intact ions. mdpi.com These ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.
While highly effective for large molecules like proteins and polymers, the application of MALDI-TOF MS to small molecules such as this compound (MW < 700 Da) presents a significant challenge. mdpi.com This is primarily due to interference from the conventional matrix ions, which appear in the low-mass region of the spectrum and can obscure the analyte signal. mdpi.com
To overcome this, specialized matrices or matrix-free techniques using nanomaterials have been developed. mdpi.com Assuming a suitable matrix is found, MALDI-TOF MS would be expected to detect this compound primarily as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Its high-throughput capability and tolerance to salts are notable advantages. mdpi.com The technique is recognized as a gold-standard method for microbial identification and has been evaluated for its performance on a wide range of pathogens. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques, providing both separation and identification of volatile and thermally stable compounds. etamu.eduniom.no As a relatively volatile ester, this compound is well-suited for GC-MS analysis.
In this method, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. etamu.edu Separation occurs based on the compound's boiling point and its affinity for the stationary phase. niom.no this compound would elute at a specific retention time, which is a characteristic property under defined analytical conditions. niom.noamazonaws.com
After eluting from the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. For a related compound, methyl 8-phenyloctanoate, GC-MS analysis has been reported, showing a distinct elution peak and mass spectrum. tandfonline.com The fragmentation pattern of this compound would provide key structural information.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass/charge) | Predicted Fragment Identity | Structural Information |
|---|---|---|
| 220 | [M]⁺ | Molecular Ion |
| 189 | [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 161 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |
This table is based on general fragmentation patterns for phenylalkanoic acid esters.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. lupinepublishers.com It is particularly useful for compounds that are non-volatile, thermally unstable, or require analysis within complex mixtures. thermofisher.com
In an LC-MS/MS analysis of this compound, the compound would first be separated from other components on an LC column. The eluent from the LC is then introduced into the mass spectrometer's ion source, typically ESI or atmospheric pressure chemical ionization (APCI). thermofisher.com
Tandem mass spectrometry (MS/MS) adds another layer of specificity and is crucial for quantitative analysis in complex matrices. researchgate.net In a typical MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 221.3) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate product ions, and these product ions are then detected in a second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive. For example, analysis of a related phenylheptanoate derivative involved monitoring the transition from a precursor ion of m/z 325.2 to specific product ions. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for a Phenylheptanoate Derivative
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | ESI Positive | nih.gov |
| Precursor Ion [M+H]⁺ (m/z) | 325.201 | nih.gov |
| Instrument Type | LC-ESI-Q | nih.gov |
| Collision Energy | 40 V | nih.gov |
This data is for Methyl 7-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}heptanoate and serves as an example of the data generated. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. vscht.cz The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: the ester and the phenyl ring. The presence of a strong absorption band for the carbonyl (C=O) group is a hallmark of esters. docbrown.info Aromatic compounds also show distinct peaks for C=C stretching within the ring and C-H stretching and bending. vscht.cz
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3030 | C-H Stretch | Aromatic Ring |
| 2925, 2855 | C-H Stretch | Aliphatic Chain (-CH₂-) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch | Ester |
This table is based on established characteristic IR absorption frequencies for organic functional groups. vscht.czdocbrown.info
Chromatographic Separation and Purity Analysis
Chromatography is a fundamental technique for separating a mixture into its individual components, making it essential for the purification and purity assessment of chemical compounds. khanacademy.org For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for determining purity.
The principle of chromatography relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). khanacademy.org Components that interact more strongly with the stationary phase move more slowly, while those with a weaker interaction move more quickly, thus achieving separation. khanacademy.org
Purity analysis of this compound is commonly performed using GC, often with a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com The area of the peak corresponding to this compound in the chromatogram is compared to the total area of all peaks. Commercial suppliers often specify a purity of 98% or ≥97.5% as determined by GC. thermofisher.comfishersci.ca For preparative separation to remove impurities, column chromatography using a solid stationary phase like silica (B1680970) gel is a standard laboratory technique. khanacademy.org More advanced and efficient separations, particularly for challenging mixtures, can be achieved using techniques like the simulated moving bed (SMB) process, although this is more common for large-scale industrial purifications. mpg.de
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,1-diphenylethylene |
| 1,3,5-trimethylbenzene |
| 2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane |
| 2,2,5,5-tetramethyl-1-(3-lithiopropyl)-1-aza-2,5-disilacyclopentane |
| 4-amino-TEMPO |
| Acetaldehyde |
| Acetone |
| Acetonitrile (B52724) |
| Alkyl diphenylether sulphonic acid |
| α-pinene |
| Benzene (B151609) |
| Chloroform |
| Diethyleneglycol dimethacrylate |
| Dopamine dithiocarbamate |
| Ethanol (B145695) |
| Ethyl 7-halo-2-oxoheptanoate |
| Ethyl 7-oxo-7-phenylheptanoate |
| Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate |
| Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate |
| Galvinoxyl |
| Glucose |
| Glutathione |
| Guanidinium |
| Helium |
| Hexane |
| Isoprene |
| Methanol |
| Methyl 7-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}heptanoate |
| This compound |
| Methyl 8-phenyloctanoate |
| Methyl ethanoate |
| Methyl linoleate |
| Methyl methacrylate |
| methyl 5-oxo-6-phenylheptanoate |
| N,N,N′,N′-tetramethylethylenediamine |
| Naphthalene |
| Nitrogen |
| Phenol |
| Pinonic acid |
| Poly(methyl methacrylate) |
| Polystyrene |
| Propanoic acid |
| Pyridine |
| Toluene |
| Triethyleneglycoldimethacrylate |
| Tridecanoic acid methyl ester |
| Water |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. rroij.com It is particularly useful for compounds that are not easily volatilized, offering high resolution and sensitivity. ust.hk
In the context of analyzing derivatives of heptanoate, such as Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate, HPLC coupled with mass spectrometry (HPLC-MS) is utilized to quantify purity and detect trace impurities. This is often achieved using reverse-phase C18 columns with positive electrospray ionization (ESI+). The HPLC system is typically equipped with detectors like photodiode arrays (PAD) and fluorescence (FLR) detectors, which aid in the qualitative and quantitative determination of the separated compounds. ust.hk The separation is based on the polarity of the analytes in relation to the stationary and mobile phases. ust.hk
| Parameter | Description |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase under high pressure. rroij.com |
| Stationary Phase | Commonly, a C18 (octadecylsilyl) bonded silica gel is used for reverse-phase chromatography. |
| Mobile Phase | A mixture of solvents, such as acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. |
| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence (FLR), and Mass Spectrometry (MS) are common detection methods. rroij.comust.hk |
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. academicjournals.org For esters like this compound, GC is instrumental in determining purity. A commercial specification for this compound, for instance, stipulates an assay of ≥97.5% as determined by GC. thermofisher.com
The process often involves injecting the sample into a heated port, where it vaporizes and is carried by a carrier gas through a capillary column. shimadzu.com The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column walls. journal-of-agroalimentary.ro Fatty acid methyl esters (FAMEs), which are volatile derivatives of fatty acids, are commonly analyzed by GC-MS. academicjournals.org
| Parameter | Typical Value/Condition |
| Column Type | Capillary column with an apolar stationary phase, such as 5% phenylmethylpolysiloxane. oiv.int |
| Injector Temperature | Typically around 240-250°C to ensure rapid volatilization of the sample. academicjournals.org |
| Carrier Gas | Inert gases like Helium or Nitrogen are commonly used. shimadzu.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). shimadzu.com |
A study on tomato seed oil provides an example of GC-MS analysis of fatty acid methyl esters, where linoleic acid methyl ester was the major component identified. journal-of-agroalimentary.ro
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds in a mixture. sigmaaldrich.com In the synthesis of derivatives of this compound, TLC is frequently used to monitor the completion of reactions. rsc.org For example, the reaction to form Methyl (E)-4-(4-methoxyphenyl)-2-methyl-7-phenylhept-4-enoate was monitored by TLC. rsc.org
The separation occurs on a plate coated with a thin layer of adsorbent material (stationary phase), such as silica gel. The plate is placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the spotted sample based on their differential adsorption and solubility. ictsl.net Visualization is often achieved using UV light or by staining with a chemical reagent like potassium permanganate (B83412). rsc.org
| Parameter | Description |
| Stationary Phase | Pre-coated silica gel plates (e.g., F-254) are common. rsc.org |
| Mobile Phase (Eluent) | A mixture of solvents, such as n-pentane and ethyl ether, in a specific ratio (e.g., 150:1). rsc.org |
| Visualization | UV light and/or staining with an acidic aqueous KMnO4 solution. rsc.org |
Column Chromatography
Column chromatography is a preparative technique used to purify compounds from mixtures. Following a chemical reaction, the crude product containing this compound or its derivatives is often subjected to column chromatography for purification. rsc.orgwiley-vch.de This method utilizes a glass column packed with a solid adsorbent (stationary phase), typically silica gel. rsc.org
The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. ua.es For instance, in the synthesis of Methyl 2-methyl-4-oxo-7-phenylheptanoate, the product was purified by column chromatography on silica gel using an eluent of n-pentane/ethyl ether (100:1). rsc.org
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) is frequently used. rsc.org |
| Mobile Phase (Eluent) | A solvent or a mixture of solvents with varying polarities, such as hexane/ethyl acetate or n-pentane/ethyl ether. rsc.orgrsc.org |
| Application | Purification of reaction products to isolate the desired compound in high purity. rsc.orgwiley-vch.de |
Other Advanced Analytical Approaches
Beyond chromatographic techniques, other advanced methods provide crucial information about the molecular structure and elemental composition of this compound and related compounds.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. libretexts.org While obtaining a single crystal of an oil like this compound can be challenging, this method is invaluable for determining the absolute configuration and crystal packing of solid derivatives. researchgate.net The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a unique pattern. libretexts.org Analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, revealing the precise positions of the atoms. utah.edu This method is considered the gold standard for structural elucidation of crystalline solids. researchgate.net
Elemental Analysis
Elemental analysis is a process that determines the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the sample. huji.ac.il This information is crucial for confirming the molecular formula of a newly synthesized compound. For example, in the characterization of a derivative, 7-phenylheptanoate, elemental analysis was performed to confirm its composition. wiley-vch.de The experimentally determined percentages of the elements are compared with the calculated values based on the proposed molecular formula.
| Element | Theoretical % (for C14H20O2) |
| Carbon (C) | 76.32% |
| Hydrogen (H) | 9.15% |
| Oxygen (O) | 14.52% |
Biochemical and Biological Research on Methyl 7 Phenylheptanoate
Biological Activity and Pharmacological Potential
The pharmacological interest in compounds structurally related to Methyl 7-phenylheptanoate stems from their diverse biological activities. The presence of a phenyl group attached to a fatty acid chain is a common motif in various bioactive molecules. Research into similar natural and synthetic compounds provides a framework for understanding the potential biological roles of this compound.
Anti-inflammatory Properties
Influence on Metabolic Pathways
Specific studies detailing the metabolic fate of this compound in mammals are scarce. However, based on the metabolism of similar molecules, a probable pathway can be inferred. As an ester, it is likely to undergo initial hydrolysis by esterase enzymes in the body to yield methanol (B129727) and 7-phenylheptanoic acid. The resulting 7-phenylheptanoic acid would then likely be metabolized through pathways common to other ω-phenylalkanoic acids. Studies on the degradation of phenylalkanoic acids in microorganisms have shown that the primary route of metabolism is β-oxidation. researchgate.netjmb.or.kr This process would sequentially shorten the alkyl chain, eventually leading to metabolites like phenylacetic acid and benzoic acid, which can then enter central metabolic pathways. researchgate.netresearchgate.net While this microbial degradation provides a model, the precise metabolic pathway in humans would depend on the specific cytochrome P450 (CYP) enzymes and other metabolic enzymes involved. nih.gov
Potential as a Histone Deacetylase (HDAC) Inhibitor Precursor
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression, and they have emerged as important targets in cancer therapy. mdpi.com Many HDAC inhibitors share a common pharmacophore consisting of a metal-binding group, a linker, and a capping group. nih.gov The carboxylic acid class of HDAC inhibitors includes compounds like phenylbutyrate and valproic acid. nih.gov this compound shares structural features with these inhibitors, specifically a terminal phenyl group (the "capping group") connected by a flexible hydrocarbon chain (the "linker"). nih.gov The seven-carbon chain of this compound could serve as an appropriate linker to connect the phenyl cap to a zinc-binding group, such as a hydroxamic acid. The well-known HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) also features a saturated hydrocarbon linker. researchgate.net Therefore, this compound or its parent acid could be a valuable synthetic precursor or a structural template for the design of novel HDAC inhibitors.
Interaction with Enzymes and Receptors
The primary documented interaction for compounds structurally related to this compound is with lipases. As an ester, it is a substrate for esterases and lipases, which would hydrolyze it. A study using immobilized Candida antarctica lipase (B570770) B demonstrated the enzyme's ability to catalyze reactions involving phenylalkanoic acids, indicating a clear interaction between this class of compounds and lipases. nih.gov The most significant inhibitory action of related compounds has been observed against pancreatic lipase, which is discussed in detail in section 5.1.6. Beyond this, specific interactions of this compound with other enzymes or receptors are not well-documented in current literature.
Anticancer Properties (e.g., related compounds)
There is no direct evidence for the anticancer activity of this compound. However, research into related chemical structures offers some insights. For example, derivatives of 3-aminopropanoic acid featuring phenyl groups have been investigated as potential anticancer agents. mdpi.comsemanticscholar.org The cytotoxicity of various benzoic acid esters, such as methyl benzoate (B1203000), has been evaluated against human cell lines, providing LC50 values that indicate modest toxicity. nih.govnih.gov Furthermore, bile acid derivatives, which can possess complex alkyl-aromatic structures, have shown promising anti-tumor activities against a range of cancer cell types. nih.gov Diarylheptanoids, which are more complex but related natural products, have also been noted for their potential anticancer properties. researchgate.net These examples highlight that the combination of a phenyl ring and a carbon chain/acid functional group is present in various molecules with antiproliferative activity.
Table 1: Cytotoxicity of Related Benzoate Esters against Human Cell Lines This table presents data for compounds structurally related to this compound to provide context on the potential cytotoxicity of phenyl-ester compounds. Data is not available for this compound itself.
| Compound | Cell Line | LC50 (mM) | Reference |
| Methyl Benzoate | HEK293 (Kidney) | ~7.0 | nih.gov |
| Methyl Benzoate | CACO2 (Colon) | ~7.0 | nih.gov |
| Methyl Benzoate | SH-SY5Y (Neuronal) | ~7.0 | nih.gov |
| Ethyl Benzoate | HEK293 (Kidney) | ~6.0 | nih.gov |
| Vinyl Benzoate | HEK293 (Kidney) | ~5.4 | nih.gov |
Pancreatic Lipase Inhibition
Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. mdpi.commdpi.com While this compound has not been directly tested for this activity, several structurally related compounds have been identified as pancreatic lipase inhibitors. Notably, diarylheptanoids isolated from the rhizome of Alpinia officinarum, such as 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, have demonstrated the ability to inhibit pancreatic lipase. researchgate.netnih.gov This compound, which shares the seven-carbon core structure, was found to have an IC50 value of 1.5 mg/mL against the enzyme. nih.gov The general class of polyphenols has also been widely studied for pancreatic lipase inhibition. nih.gov The structural similarity between these active diarylheptanoids and this compound suggests that the latter could potentially interact with and inhibit pancreatic lipase, although likely with different potency.
Table 2: Pancreatic Lipase Inhibition by Structurally Related Compounds This table includes data on compounds that share structural motifs with this compound. Data is not available for this compound itself.
| Compound | Source | IC50 | Reference |
| 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone | Alpinia officinarum | 1.5 mg/mL | researchgate.netnih.gov |
| Carnosol | Salvia officinalis | 4.4 µg/mL | nih.gov |
| Carnosic acid | Salvia officinalis | 12 µg/mL | nih.gov |
| Isoliquiritigenin | Glycyrrhiza glabra | 7.3 µM | nih.gov |
Mechanistic Studies of Biological Interactions
Detailed mechanistic studies are crucial for understanding the specific interactions of this compound with biological systems at a molecular level. Such investigations would typically involve a combination of biophysical, computational, and in vitro techniques to elucidate binding characteristics, structural details of interactions, effects on enzyme function, and cellular responses. While specific research on this compound in these areas is not extensively documented in publicly available literature, the following sections describe the established methodologies that would be employed for such studies.
Binding Affinity Studies
Binding affinity studies are fundamental in determining the strength of the interaction between a ligand, such as this compound, and its target protein. These studies quantify the equilibrium dissociation constant (Kd), which is a measure of the tendency of a larger complex to separate into smaller components. A lower Kd value indicates a stronger binding affinity.
Various biophysical techniques are available to measure binding affinity. These methods include, but are not limited to, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays. Each technique offers unique advantages in terms of sensitivity, sample consumption, and the thermodynamic parameters that can be determined.
Table 1: Overview of Common Techniques for Binding Affinity Studies
| Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized target protein. | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (Kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the ligand to the target protein in solution. | Binding affinity (Ka), Enthalpy change (ΔH), Stoichiometry (n) |
| Fluorescence-Based Assays | Utilize changes in fluorescence properties (intensity, polarization, or lifetime) of either the protein or the ligand upon binding. | Equilibrium dissociation constant (Kd) |
In the context of this compound, these studies would be instrumental in identifying and validating its potential biological targets and in ranking its affinity relative to other compounds.
Molecular Docking and Structural Analysis of Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding mode and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
The process involves the use of scoring functions to estimate the binding affinity and rank different binding poses. The results of molecular docking can guide the design of new analogues with improved affinity and selectivity. For a comprehensive understanding, the docking results are often complemented by molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein interaction over time.
Structural analysis, typically through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, can provide high-resolution three-dimensional structures of the ligand-protein complex. This experimental data is invaluable for validating the predictions from molecular docking and for a precise understanding of the key interactions at the atomic level.
Enzyme Kinetic Studies
If the biological target of this compound is an enzyme, enzyme kinetic studies are performed to characterize its effect on the enzyme's catalytic activity. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (in this case, this compound).
By analyzing the data using models such as Michaelis-Menten kinetics, it is possible to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
Table 2: Types of Enzyme Inhibition and Their Kinetic Signatures
| Type of Inhibition | Effect on Vmax | Effect on Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Increases or Decreases |
These studies are crucial for understanding the functional consequences of this compound binding to an enzyme and for its development as a potential modulator of enzymatic activity.
Cellular Assays and In Vitro Models (e.g., MTT assay, cell cycle analysis)
Cellular assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context. These assays, conducted on cultured cells, can provide information on a compound's cytotoxicity, its effect on cell proliferation, and its mechanism of action at the cellular level.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is often used as a measure of cell viability and proliferation. A reduction in the metabolic activity of cells treated with a compound may indicate a cytotoxic or cytostatic effect.
Cell cycle analysis, typically performed using flow cytometry, is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that affects cell proliferation may cause an arrest in a specific phase of the cell cycle.
Other cellular assays that could be employed to study the effects of this compound include apoptosis assays (to detect programmed cell death), reporter gene assays (to measure the effect on specific signaling pathways), and high-content screening (to assess multiple cellular parameters simultaneously).
Biosynthesis and Biotransformation of Related Compounds
The biosynthesis and biotransformation of aromatic compounds are of significant interest for the production of novel biopolymers and other valuable chemicals. Microorganisms possess diverse metabolic pathways that can be harnessed for these purposes.
Microbial Production of Aromatic Polyhydroxyalkanoates (PHAs) from Phenylalkyl Precursors
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. The incorporation of aromatic monomers into the PHA backbone can lead to polymers with unique and desirable properties, such as altered thermal and mechanical characteristics.
The microbial production of aromatic PHAs often involves feeding bacteria with phenylalkyl precursors. These precursors are metabolized by the microorganisms and incorporated as monomer units into the growing PHA chain. The structure of the resulting aromatic PHA is dependent on the specific precursor supplied and the enzymatic machinery of the host microorganism.
For instance, bacteria such as Pseudomonas putida have been shown to produce PHAs containing phenyl- and phenoxy-alkanoate monomers when grown on the corresponding phenylalkanoic acids. The metabolic pathway typically involves the β-oxidation of the phenylalkyl precursor to generate 3-hydroxyacyl-CoA monomers, which are then polymerized by PHA synthase.
While there is no specific literature detailing the use of this compound as a direct precursor for PHA synthesis, it is plausible that its corresponding carboxylic acid, 7-phenylheptanoic acid, could serve as a substrate. Following cellular uptake and activation to its CoA-thioester, 7-phenylheptanoyl-CoA would likely undergo β-oxidation, potentially leading to the formation of 3-hydroxy-5-phenylvaleryl-CoA and 3-hydroxy-7-phenylheptanoyl-CoA, which could then be incorporated into the PHA polymer. The exact composition of the resulting PHA would depend on the substrate specificity of the enzymes in the β-oxidation pathway and the PHA synthase of the producing organism.
Co-metabolism in Microbial Systems
Microbial degradation of phenylalkanes often involves initial enzymatic attacks on either the aromatic ring or the alkyl side chain. portlandpress.com For instance, some Pseudomonas strains are known to initiate the degradation of phenylalkanes by introducing hydroxyl groups onto the benzene (B151609) ring, leading to ring cleavage. portlandpress.com Other microorganisms, like certain Nocardia species, have been shown to metabolize phenylalkanes by oxidizing the alkyl side chain. portlandpress.com In a co-metabolic context, the presence of a more readily metabolizable carbon source could induce the production of enzymes that fortuitously act on this compound.
The degradation of polyesters like PHAs by bacteria and fungi relies on the secretion of extracellular PHA depolymerases, which are carboxyesterases. nih.govfrontiersin.org Given that this compound is an ester, it is plausible that microbial esterases, potentially induced by other growth substrates, could hydrolyze the methyl ester group, yielding 7-phenylheptanoic acid and methanol. The resulting 7-phenylheptanoic acid could then potentially undergo further degradation through pathways established for other ω-phenylalkanoic acids. The efficiency of such co-metabolic degradation would likely be influenced by environmental factors such as temperature, pH, and the availability of the primary growth substrate. frontiersin.org
The table below summarizes microbial genera known to degrade compounds structurally related to this compound, suggesting their potential role in its co-metabolism.
| Microbial Genus | Related Compound Degraded | Potential Transformation of this compound |
| Pseudomonas | Phenylalkanes, PHAs | Ring hydroxylation, side-chain oxidation, ester hydrolysis |
| Nocardia | Phenylalkanes | Side-chain oxidation |
| Streptomyces | PHAs | Ester hydrolysis |
| Acidovorax | PHAs | Ester hydrolysis |
| Bacillus | PHAs | Ester hydrolysis |
Enzymatic Transformations of Related Esters
The ester linkage in this compound is a prime target for enzymatic transformation, particularly by lipases and esterases. scielo.br These enzymes are widely used in biocatalysis for their ability to perform reactions such as hydrolysis, esterification, and transesterification under mild conditions. nih.govmdpi.com
Lipase-catalyzed hydrolysis of this compound would yield 7-phenylheptanoic acid and methanol. This reaction is reversible, and under low-water conditions, lipases can catalyze the synthesis of this ester from the corresponding acid and alcohol. scielo.br The choice of lipase can be critical, as different lipases exhibit varying degrees of substrate specificity and selectivity. mdpi.com For example, Candida antarctica lipase B (CALB) is a versatile and commonly used lipase for the synthesis and hydrolysis of a wide range of esters. nih.gov
The enzymatic transformation of phenylalkanoic acid esters is a subject of research for producing valuable chemicals and pharmaceuticals. For instance, lipase-catalyzed synthesis of triglycerides from glycerol (B35011) and phenylalkanoic acids has been demonstrated in a solvent-free system. nih.gov Such enzymatic approaches are considered environmentally friendly alternatives to chemical synthesis. nih.gov
The following table outlines potential enzymatic transformations of this compound based on known reactions of related esters.
| Enzyme Class | Transformation | Reactants | Products |
| Lipase/Esterase | Hydrolysis | This compound, Water | 7-Phenylheptanoic acid, Methanol |
| Lipase | Esterification | 7-Phenylheptanoic acid, Methanol | This compound, Water |
| Lipase | Transesterification | This compound, Alcohol (R-OH) | Alkyl 7-phenylheptanoate, Methanol |
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While specific biological activity data for this compound is scarce, the broader class of phenylalkanoic acids and their derivatives has been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comgoogle.comgoogle.com Structure-activity relationship (SAR) studies on these related compounds can provide insights into the potential bioactivity of this compound.
This compound shares structural features with several classes of bioactive molecules. The presence of a phenyl group attached to an alkyl chain is a common motif in many biologically active compounds. For instance, some phenylalkanoic acid derivatives are known to exhibit anti-inflammatory and analgesic activities. google.com The length of the alkyl chain and the nature of the functional group at the terminus are critical determinants of activity.
Short-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, are found in nature and are known to have biological roles. wikipedia.orggerli.com Phenylacetate (B1230308), for example, has been investigated for its potential as an anticancer agent. google.com The seven-carbon chain of this compound places it in a group of longer-chain phenylalkanoic acids, which have also been found in natural sources. wikipedia.org
The table below compares the structural features of this compound with other bioactive phenylalkanoic acid derivatives.
| Compound | Structural Features | Reported Biological Activity |
| Phenylacetic acid | Phenyl group, C2 alkyl chain, Carboxylic acid | Anticancer, antimicrobial mdpi.comgoogle.com |
| 3-Phenylpropanoic acid | Phenyl group, C3 alkyl chain, Carboxylic acid | Antimicrobial mdpi.com |
| Flurbiprofen | Phenylalkanoic acid derivative | Anti-inflammatory, analgesic nih.gov |
| This compound | Phenyl group, C7 alkyl chain, Methyl ester | (Potential for various activities based on SAR) |
SAR studies on phenylalkanoic acid derivatives have revealed that modifications to the molecular structure can significantly impact biological activity. Key structural aspects that influence activity include:
Alkyl Chain Length: The length of the alkyl chain connecting the phenyl ring and the ester/acid group can influence lipophilicity and, consequently, how the molecule interacts with biological membranes and target proteins. Studies on phenolic acid esters have shown that cytotoxic activity against cancer cell lines can be dependent on the length of the ester alkyl chain. uc.pt
Functional Group: The nature of the terminal functional group (e.g., carboxylic acid vs. methyl ester) affects the molecule's polarity, acidity, and ability to form hydrogen bonds. In some cases, esters may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. The conversion of a carboxylic acid to an ester can alter its pharmacological profile. nih.gov
Substituents on the Phenyl Ring: The presence, type, and position of substituents on the phenyl ring can dramatically alter biological activity. While this compound is unsubstituted on the phenyl ring, the potential for modification at this position is a key consideration in drug design.
Research on phenylpropanoic acid derivatives has indicated that more lipophilic esters can exhibit better antiproliferative activity. researchgate.net This suggests that the seven-carbon chain in this compound might confer a degree of lipophilicity that could be favorable for certain biological activities.
Toxicological Considerations in Biological Research
The toxicological profile of this compound has not been extensively studied. However, preliminary assessments can be made by considering the toxicology of related compounds, such as other phenylalkanoic acid esters and their metabolic products.
Generally, phenylalkanoic acids and their simple esters are not considered to be highly toxic. google.com For instance, phenylacetate is a metabolite of phenylalanine and has been used therapeutically with a good safety profile. google.com The acute toxicity of some more complex phenylalkanoic acid esters has been found to be low in animal studies. google.com
A key consideration in the toxicology of esters is their potential to be hydrolyzed to their constituent carboxylic acid and alcohol. In the case of this compound, hydrolysis would yield 7-phenylheptanoic acid and methanol. While 7-phenylheptanoic acid is a naturally occurring compound found in the scent of the stinkpot turtle, high concentrations of any fatty acid can have cellular effects. wikipedia.org Methanol is a well-known toxicant, but the amount produced from the hydrolysis of small quantities of this compound in a research context is unlikely to be significant.
In vitro cytotoxicity studies on related compounds, such as phenolic acid esters, have shown that these molecules can induce cell death in cancer cell lines, often at concentrations that are not toxic to normal cells. uc.pt Any in vitro research using this compound should include cytotoxicity assays to determine its effect on the specific cell lines being used. Non-steroidal anti-inflammatory drugs (NSAIDs), which include some phenylalkanoic acid derivatives, have been shown to have potential chondrotoxic effects, highlighting the need to consider tissue-specific toxicity. nih.gov
The following table summarizes toxicological considerations for this compound based on related compounds.
| Compound/Metabolite | Potential Toxicological Concern | Context |
| Phenylalkanoic acid derivatives | Varies with structure; some have low toxicity | General class of related compounds google.comgoogle.com |
| 7-Phenylheptanoic acid | Cellular effects at high concentrations | Hydrolysis product |
| Methanol | Known toxicant | Hydrolysis product |
| Phenylalkanoic acid derivatives | Chondrotoxicity | Specific to certain NSAIDs nih.gov |
Environmental Fate and Ecological Research of Methyl 7 Phenylheptanoate
Environmental Degradation Pathways
Degradation pathways are the processes by which a chemical is broken down in the environment. These can include biological processes mediated by microorganisms, as well as abiotic processes such as hydrolysis and photodegradation.
Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of substances by microorganisms, such as bacteria and fungi.
Fatty acid methyl esters (FAMEs) are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org Similarly, studies on n-alkylbenzenes and phenylalkanoic acids show that they are susceptible to microbial degradation. nih.govasm.org The primary mechanism for the breakdown of these molecules is typically initiated by the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid, followed by β-oxidation, which sequentially shortens the carbon chain. nih.govasm.org For instance, Pseudomonas putida has been shown to metabolize phenylalkanoic acids, activating them into their corresponding phenylacyl-CoA thioesters before further degradation. oup.com In the case of n-alkylbenzenes, degradation can yield intermediates like phenylacetic acid and benzoic acid. nih.gov
Given its structure, which consists of a phenyl group attached to a C7 fatty acid methyl ester, Methyl 7-phenylheptanoate is expected to be biodegradable. Microorganisms in soil and water are likely to degrade the compound by targeting the heptanoate (B1214049) chain via β-oxidation. The presence of the phenyl group may influence the rate of degradation, but microorganisms have evolved diverse catabolic pathways for aromatic compounds. frontiersin.org
Table 1: Predicted Biodegradation Characteristics of this compound based on Analogous Compounds
| Property | Finding for Analogous Compounds | Implication for this compound |
|---|---|---|
| Biodegradability | Fatty acid methyl esters (FAMEs) and phenylalkanoic acids are readily biodegradable. lyellcollection.orgeuropa.eu | Expected to be biodegradable in both aquatic and terrestrial environments. |
| Primary Pathway | β-oxidation of the alkyl side chain is a common degradation pathway for phenylalkanoic acids. nih.govasm.org | The heptanoate chain is likely susceptible to degradation via β-oxidation. |
| Microbial Action | Bacteria such as Pseudomonas and Alcanivorax are known to degrade phenylalkanoic acids and n-alkylbenzenes. nih.govcolab.ws | A wide range of environmental microorganisms can be expected to contribute to its breakdown. |
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For esters like this compound, hydrolysis would cleave the ester bond to yield 7-phenylheptanoic acid and methanol (B129727).
The rate of hydrolysis is dependent on pH and temperature. For long-chain FAMEs, hydrolysis is generally not considered a primary degradation pathway in the environment, especially when compared to their ready biodegradability. europa.eu Estimated hydrolysis half-lives for FAMEs in water are long, suggesting that the process is slow under typical environmental conditions (pH 7-8). europa.euconcawe.eu For example, predicted base-catalyzed hydrolysis half-lives for FAMEs at 25°C were estimated to be as long as 7 years at pH 7 and 19 weeks at pH 8.3. concawe.eu While these rates may be significant in specific contexts, biodegradation is generally a much faster process for the removal of these compounds from the environment. lyellcollection.orgconcawe.eu
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can occur directly, when the molecule absorbs light itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
For aromatic compounds, reaction with hydroxyl radicals is a major atmospheric degradation pathway. conicet.gov.ar The hydroxyl radical can attack the aromatic ring, leading to the formation of hydroxylated intermediates, or it can abstract a hydrogen atom from the alkyl side chain. frontiersin.orgmdpi.com Studies on other aromatic esters, such as phthalates, have shown that hydroxyl radicals are the main oxidative species in their photodegradation, leading to hydroxylated products and even ring-opening byproducts under certain conditions. frontiersin.org The presence of both a phenyl ring and a heptanoate chain in this compound suggests it would be susceptible to photodegradation initiated by hydroxyl radicals in the atmosphere and in sunlit surface waters.
Table 2: Predicted Photodegradation Behavior of this compound
| Process | Mechanism | Relevance to this compound |
|---|---|---|
| Indirect Photolysis | Reaction with photochemically produced hydroxyl radicals (•OH). scielo.br | Expected to be a significant degradation pathway in the atmosphere and sunlit waters. |
| Reaction Sites | Attack on the aromatic ring or abstraction of hydrogen from the alkyl chain. frontiersin.org | Both the phenyl group and the heptanoate chain are potential sites for •OH radical attack. |
| Potential Products | Hydroxylated aromatic rings and ring-opened byproducts. frontiersin.org | Degradation would likely lead to more polar and potentially more biodegradable compounds. |
Environmental Mobility and Distribution
The mobility and distribution of a chemical describe how it moves between and partitions into different environmental compartments such as water, soil, air, and biota.
Adsorption is the process by which a chemical adheres to the surface of particles, such as soil or sediment. chemsafetypro.com This process is largely governed by the compound's hydrophobicity and the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a common measure of a chemical's tendency to be adsorbed.
Long-chain FAMEs generally have log Koc values greater than 3, which indicates a potential for adsorption to soil and organic particles. europa.eu This suggests that the main environmental sinks for these substances are expected to be soil and sediment. europa.eu Given the structure of this compound, which includes a nonpolar phenyl group and a seven-carbon alkyl chain, it is expected to be a hydrophobic compound with a tendency to adsorb to organic matter in soil and sediment. This adsorption would reduce its mobility in the environment, limiting its potential to leach into groundwater. chemsafetypro.com Desorption, the release of an adsorbed chemical back into the water phase, would determine its long-term mobility and bioavailability.
Table 3: Predicted Soil and Sediment Mobility of this compound
| Parameter | Value/Finding for Analogous Compounds | Implication for this compound |
|---|---|---|
| Log Koc | > 3 for long-chain FAMEs. europa.eu | Expected to have a high Koc value, indicating strong adsorption to soil and sediment. |
| Mobility in Soil | Low mobility for compounds with high Koc values. chemsafetypro.com | Expected to be relatively immobile in soil, with a low potential for groundwater contamination via leaching. |
| Primary Compartment | Soil and sediment are the main distribution compartments for hydrophobic substances. europa.eu | Likely to accumulate in soil and sediment following environmental release. |
Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. This is governed by the compound's vapor pressure and its Henry's Law constant.
For FAMEs, volatilization potential is highly dependent on the length of the carbon chain. europa.eu Short-chain esters like methyl hexanoate (B1226103) (C6) have a higher potential to volatilize, whereas for longer-chain esters like methyl stearate (B1226849) (C18), volatilization is not considered a relevant environmental fate process due to their very low vapor pressure. europa.eu this compound, with a total of 14 carbons in its main structure (7 in the heptanoate chain, 6 in the phenyl ring, 1 in the methyl ester), is a relatively large molecule. Its structure suggests it will have a low vapor pressure and a low Henry's Law constant, similar to other long-chain FAMEs. concawe.eunih.gov Therefore, significant volatilization from water or moist soil surfaces is not expected to be a major environmental transport pathway.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-phenylbutanoic acid |
| 7-phenylheptanoic acid |
| Benzoic acid |
| This compound |
| Methyl hexanoate |
| Methyl stearate |
| Methanol |
| Phenylacetic acid |
| Phenylacyl-CoA |
| Pseudomonas putida |
Bioaccumulation Potential
The Log K_ow value is a key indicator of a substance's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A higher Log K_ow value generally suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. For this compound, a predicted Log K_ow value of approximately 5.2 has been reported. This value falls within the range (typically Log K_ow of 2 to 6) where there is a significant correlation between the octanol-water partition coefficient and the potential for bioaccumulation.
The bioconcentration factor (BCF) is a quantitative measure of bioaccumulation, representing the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. While no specific experimental BCF value for this compound has been found, predictive models, such as those based on Quantitative Structure-Activity Relationships (QSAR), are often employed. These models use the Log K_ow value to estimate the BCF. Given the Log K_ow of 5.2, it is anticipated that this compound would have a moderate to high potential for bioconcentration in aquatic organisms. For instance, some QSAR models might predict a BCF value in the hundreds or even low thousands for a compound with this level of lipophilicity. It is important to note that factors such as the organism's metabolism can influence the actual BCF, potentially reducing it from the predicted value.
Below is a table summarizing the key parameters related to the bioaccumulation potential of this compound based on predictive data.
| Parameter | Predicted Value | Implication for Bioaccumulation |
| Log K_ow | 5.2 | High lipophilicity, indicating a tendency to partition into fatty tissues. |
| Bioconcentration Factor (BCF) | Not experimentally determined; predicted to be moderate to high based on Log K_ow. | Suggests a potential for the compound to accumulate in aquatic organisms from the surrounding water. |
Ecotoxicological Studies and Environmental Impact Assessment
Ecotoxicological studies are conducted to determine the harmful effects of chemical substances on organisms in the environment. As with bioaccumulation, specific ecotoxicological data for this compound are scarce in publicly available scientific literature. Consequently, an assessment of its potential environmental impact relies on data from structurally similar compounds, such as other fatty acid methyl esters (FAMEs) and long-chain alkyl esters of phenylalkanoic acids.
In general, FAMEs are considered to be readily biodegradable and have relatively low aquatic toxicity. lyellcollection.orgconcawe.eu However, the introduction of a phenyl group, as in this compound, can alter the toxicological profile. The toxicity of phenylalkanoic acids and their derivatives has been studied in various organisms. For instance, some studies on alkyl phenylalkanoic acids have shown demonstrable toxicities to certain bacteria and algae. colab.ws The mode of toxic action for many esters is often non-specific narcosis, where the toxicity is related to the substance's ability to accumulate in and disrupt cell membranes, a process linked to lipophilicity.
An environmental impact assessment for this compound would consider its potential effects on various environmental compartments, including water, soil, and air, and its potential to cause adverse effects in aquatic and terrestrial organisms. Given its low water solubility and moderate to high lipophilicity, if released into an aquatic environment, the compound would be expected to partition to sediment and biota. In soil, its mobility is likely to be limited due to sorption to organic matter. epa.gov
The following table presents a qualitative assessment of the potential ecotoxicological impact of this compound based on the properties of related compounds.
| Organism Group | Predicted Sensitivity | Rationale |
| Bacteria | Potentially moderate | Some phenylalkanoic acids show toxicity to bacteria. colab.ws |
| Algae | Potentially moderate | Some phenylalkanoic acids show toxicity to algae. colab.ws |
| Invertebrates (e.g., Daphnia) | Potentially low to moderate | Toxicity of esters often related to narcosis, dependent on concentration and exposure time. |
| Fish | Potentially low to moderate | Acute toxicity of similar esters is often low, but chronic effects and bioaccumulation are a concern. |
Environmental Fate Modeling and Predictionacs.org
Environmental fate modeling uses mathematical models to predict the distribution and transformation of chemicals in the environment. These models are particularly useful for substances like this compound, for which extensive experimental data may not be available. The models integrate a substance's physicochemical properties with environmental parameters to forecast its behavior.
For this compound, a key input for any fate model is its predicted Log K_ow of 5.2, along with its molecular weight and vapor pressure. Multimedia fate models, which divide the environment into interconnected compartments (air, water, soil, sediment, and biota), are commonly used for such assessments.
Based on its properties, environmental fate models would likely predict the following for this compound:
Air: Due to its relatively low vapor pressure, long-range atmospheric transport is not expected to be a primary distribution pathway.
Water: In the aquatic environment, the model would predict significant partitioning from the water column to sediment and suspended organic matter due to its hydrophobicity. epa.gov
Soil: If released to soil, the compound is expected to have low mobility due to strong adsorption to soil organic carbon. epa.gov
Biota: As discussed in the bioaccumulation section, models would predict uptake and concentration in aquatic and soil organisms.
Degradation is another critical component of environmental fate modeling. Fatty acid methyl esters are generally reported to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.orgconcawe.eu The primary degradation pathway is expected to be microbial action, where the ester bond is hydrolyzed, followed by the degradation of the resulting fatty acid and alcohol. The presence of the phenyl group may influence the rate of degradation compared to simple aliphatic FAMEs.
The table below outlines the predicted environmental fate of this compound based on modeling principles and data from related compounds.
| Environmental Compartment | Predicted Behavior | Key Influencing Factors |
| Air | Low potential for atmospheric transport. | Low vapor pressure. |
| Water | Partitioning to sediment and biota. | High Log K_ow, low water solubility. |
| Soil | Low mobility, strong adsorption. | High Log K_ow. |
| Sediment | Accumulation is likely. | High Log K_ow. |
| Biota | Potential for bioaccumulation. | High Log K_ow. |
| Degradation | Readily biodegradable. | Microbial activity. lyellcollection.orgconcawe.eu |
Computational Chemistry and Theoretical Modeling of Methyl 7 Phenylheptanoate
Molecular Structure and Conformation Analysis
Computational chemistry provides powerful tools for investigating the properties of molecules like Methyl 7-phenylheptanoate at an atomic level. These methods allow for the prediction of molecular structure, stability, and spectroscopic characteristics, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For an organic molecule such as this compound, DFT calculations are instrumental in determining its optimized molecular geometry and various electronic properties.
A typical approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. unad.edu.coresearchgate.net This is often paired with a basis set like 6-31G* or a larger one (e.g., 6-311++G(d,p)) to provide a good balance between computational cost and accuracy for organic molecules. researchgate.netfigshare.comijcce.ac.ir The calculation process begins with an initial geometry of the molecule, which is then iteratively optimized to find the lowest energy structure, corresponding to a stable conformation. scielo.org.mxresearchgate.net
These calculations can yield important data:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable structure of the molecule.
Thermodynamic Properties: Enthalpies of formation and Gibbs free energies can be calculated, providing insight into the molecule's stability. unad.edu.co
Electronic Properties: DFT can map the electron density to visualize charge distribution, identify electrophilic and nucleophilic sites, and calculate the molecular electrostatic potential (MEP). ajol.info
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net this compound possesses significant conformational flexibility due to the seven-carbon alkyl chain. engiemiddleeast.comcerre.euieabioenergy.comenelnorthamerica.com The rotation around the C-C single bonds in the heptanoate (B1214049) chain and the bond connecting the chain to the phenyl ring gives rise to a multitude of possible conformers.
Computational methods can be used to explore the potential energy surface of the molecule, creating an energy landscape that maps the energy of different conformers. rsc.org This analysis helps identify the most stable, low-energy conformations. Key interactions that determine conformational stability include:
Torsional Strain: Arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are generally more stable.
Steric Hindrance: Repulsive interactions that occur when bulky groups (like the phenyl ring and the ester group) are forced into close proximity. The long alkyl chain can adopt various folded or extended conformations to minimize these interactions. grafiati.comuantwerpen.be
For long-chain esters, computational studies reveal that the molecule can adopt numerous conformations, with the fully extended "anti" conformation often being one of the most stable in the gas phase. However, in solution, other folded or "gauche" conformations may also be significantly populated. grafiati.com The energy difference between these conformers is typically on the order of a few kcal/mol. researchgate.net
Spectroscopic Property Predictions
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structure elucidation.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which is particularly useful for assigning complex spectra and distinguishing between isomers. researchgate.netmdpi.com
The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on a geometry previously optimized by a DFT method (e.g., B3LYP/6-31G*). ajol.infonih.govfaccts.degaussian.comimist.ma The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS). nih.govnih.gov
For this compound, the expected chemical shifts can be predicted based on its functional groups. The accuracy of these predictions is generally high, often within 0.1-0.2 ppm for ¹H and 1-3 ppm for ¹³C, depending on the level of theory used. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phenyl C-H | 7.1 - 7.3 | 125 - 129 |
| Phenyl C (substituted) | - | ~142 |
| -CH₂- (benzylic) | ~2.6 | ~36 |
| -CH₂- (alkyl chain) | 1.2 - 1.7 | 25 - 32 |
| -CH₂- (adjacent to C=O) | ~2.3 | ~34 |
| C=O (ester) | - | ~174 |
Note: These are estimated ranges based on typical values for these functional groups. Actual values depend on the specific conformation and solvent effects, which can be modeled computationally. mdpi.com
Vibrational Spectroscopy Predictions (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities, which aids in the interpretation of experimental spectra. gmu.eduscholarsresearchlibrary.comresearchgate.net
After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*). unad.edu.co This computes the harmonic vibrational frequencies for all normal modes of the molecule. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to better match experimental data, which corrects for anharmonicity and other systematic errors in the computational method. gmu.edu
For this compound, characteristic vibrational modes can be predicted. researchgate.net Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. spectroscopyonline.comaps.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium-Weak | Strong |
| C-H Stretch (Aliphatic) | Alkyl Chain, -CH₃ | 3000 - 2850 | Strong | Strong |
| C=O Stretch | Ester | ~1735 | Strong | Medium |
| C=C Stretch (in-ring) | Phenyl Ring | 1600, 1585, 1500, 1450 | Medium-Weak | Strong |
| C-H Bend | Alkyl Chain, -CH₃ | 1470 - 1370 | Medium | Medium |
| C-O Stretch | Ester | 1300 - 1150 | Strong | Weak |
Note: Frequencies are approximate. The exact position and intensity depend on the specific mode and molecular conformation. davuniversity.org
Electronic Absorption Spectra Predictions (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. tanta.edu.eg Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.comresearchgate.netresearchgate.net
The calculation, typically performed on the optimized ground-state geometry, yields the excitation energies (wavelengths) and oscillator strengths (related to absorption intensity) for transitions from the ground state to various excited states. gaussian.comnih.gov
For this compound, the primary chromophore is the benzene (B151609) ring, with the ester group acting as a substituent. The expected electronic transitions include:
π → π* transitions: These are characteristic of the aromatic system. For a monosubstituted benzene ring, two main π → π* bands are expected. The E2-band (stronger) typically appears around 200-220 nm, while the B-band (weaker, with vibrational fine structure) appears around 250-270 nm. libretexts.org
n → π* transitions: This transition involves promoting a non-bonding electron from one of the oxygen atoms of the ester's carbonyl group to an anti-bonding π* orbital. fiveable.me These transitions are generally weak (low intensity) and may be observed as a shoulder on the longer wavelength side of the main π → π* bands, often in the 270-300 nm region. libretexts.orglibretexts.org
Solvent effects can significantly shift absorption wavelengths and are often included in calculations using models like the Polarizable Continuum Model (PCM). mdpi.comuobabylon.edu.iq
Table 3: Predicted Compound Names
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
Molecular Interactions and Docking Studies
The study of molecular interactions involving this compound is crucial for understanding its potential biological activity and behavior in complex systems. Computational methods, particularly molecular docking, are powerful tools for predicting how this ligand might bind to a protein's active site. hilarispublisher.com Docking algorithms explore various conformations and orientations of the ligand within the binding pocket, using scoring functions to estimate the binding affinity. hilarispublisher.com These simulations consider factors like shape complementarity and electrostatic potential to identify the most probable binding modes. hilarispublisher.com
For a molecule like this compound, which possesses a flexible heptanoate chain and an aromatic phenyl ring, key interactions would include:
Hydrophobic Interactions: The long alkyl chain and the phenyl group can interact favorably with nonpolar residues in a protein's binding pocket.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govnih.govresearchgate.net
Hydrogen Bonding: The ester group's carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net
Molecular docking studies on structurally related long-chain fatty acid esters have provided insights into their binding affinities with various protein targets. These studies help rationalize in vitro results and guide the design of new molecules. physchemres.orgjppres.com For example, docking studies on ethyl margarate, a fatty acid ester, revealed significant binding affinities against targets like NADPH oxidase 2 (NOX2) and nuclear factor-κB (NF-κB). jppres.com Similarly, studies on sugar esters have used docking to understand interactions with enzymes like lanosterol (B1674476) 14α-demethylase. physchemres.org While specific docking studies on this compound are not prominent in the literature, data from analogous compounds provide a reasonable expectation for its potential interactions.
| Compound/Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Ethyl Margarate | NOX2 | -7.2 | Not specified jppres.com |
| Ethyl Margarate | NF-κB | -6.1 | Not specified jppres.com |
| Rhamnose Esters | Rhizomucor miehei enzyme | -8.7 | Not specified researchgate.net |
| Rhamnose Esters | Mycolicibacterium smegmatis enzyme | -8.2 | Not specified researchgate.net |
| Di-O-Isopentanoyl Glucopyranosides | Lanosterol 14-α-demethylase (CYP51) | Stronger than fluconazole | Increased lipophilicity from acyl chains enhances binding physchemres.org |
| Phenoxyalkanoic Acid Derivatives | Free Fatty Acid Receptor 4 (FFAR4) | - | Hydrogen bonds via carboxyl group with TRP198 and ASN291 mdpi.com |
Ligand-Protein Binding Simulations
Beyond the static predictions from molecular docking, ligand-protein binding simulations using methods like Molecular Dynamics (MD) and Free Energy Perturbation (FEP) provide a dynamic and more quantitative understanding of the binding process. hilarispublisher.comnih.gov MD simulations track the movements of atoms over time, offering insights into the conformational changes that both the ligand and protein undergo during binding. mdpi.com This is particularly important for flexible molecules like this compound, where both the alkyl chain and its interactions with a dynamic protein binding site are crucial. mdpi.com
Free energy calculations are a cornerstone of computational drug design, aiming to accurately predict the binding affinity of a ligand to its target. nih.govnih.gov Methods such as FEP and Thermodynamic Integration (TI) provide a rigorous framework based on statistical thermodynamics to compute the relative or absolute binding free energies. nih.govwustl.edu These calculations simulate a non-physical, or "alchemical," transformation of one molecule into another (or into nothing) within the protein's binding site and in solution, allowing for the calculation of the free energy difference between the two states. wustl.edu
Recent advancements in computational power, force field accuracy (e.g., OPLS3), and enhanced sampling techniques like Replica Exchange with Solute Tempering (REST) have made FEP calculations (such as those implemented in FEP+) more accurate and reliable, often achieving precision within 1 kcal/mol of experimental values. nih.govcresset-group.com These simulations can prospectively guide lead optimization by predicting how modifications to a molecule, such as altering the chain length or substituents on the phenyl ring of this compound, would affect its binding potency. nih.govschrodinger.com
| Computational Method | Primary Application | Key Strengths | Typical Use Case |
|---|---|---|---|
| Molecular Docking | Predicts binding pose and estimates affinity | Fast, suitable for high-throughput screening hilarispublisher.com | Initial screening of large compound libraries hilarispublisher.com |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the complex | Reveals conformational changes and stability mdpi.com | Assessing the stability of a docked pose over time acs.org |
| Free Energy Perturbation (FEP) | Calculates relative binding free energies | High accuracy, guides lead optimization nih.govcresset-group.com | Predicting affinity changes from small chemical modifications nih.gov |
| Thermodynamic Integration (TI) | Calculates relative binding free energies | Thermodynamically rigorous approach wustl.edu | Detailed study of binding thermodynamics for a small set of ligands |
Receptor Interaction Modeling
The structural features of this compound—a long hydrocarbon chain attached to a phenyl group, terminating in a methyl ester—make it a candidate for interaction with receptors that bind fatty acids or other lipophilic molecules. Receptors such as the Free Fatty Acid Receptors (FFARs) and Peroxisome Proliferator-Activated Receptors (PPARs) are known to bind endogenous fatty acids and are important therapeutic targets for metabolic diseases. researchgate.netmdpi.comdovepress.com
Computational modeling can be used to build a hypothetical interaction model of this compound with such receptors. For instance, the crystal structure of the human FFAR1 receptor bound to an agonist reveals a binding pocket where the acidic head group of the ligand forms crucial hydrogen bonds and salt bridges with polar residues (e.g., Arginine, Tyrosine), while the hydrophobic tail sits (B43327) in a greasy pocket. dovepress.com
For this compound, a hypothetical binding model in a receptor like FFAR1 or a fatty acid-binding protein (FABP) would likely involve:
Hydrophobic Sequestration: The heptanoate chain and phenyl ring would be buried within a hydrophobic cavity of the receptor, driven by the hydrophobic effect. pnas.org
Aromatic Interactions: The phenyl group could form specific π-π stacking or T-shaped interactions with aromatic residues (Phe, Tyr, Trp) lining the binding pocket. acs.orgresearchgate.net
Ester Headgroup Interaction: While lacking the acidic proton of a carboxylic acid, the carbonyl oxygen of the methyl ester can still act as a hydrogen bond acceptor, potentially interacting with donor residues like Tyrosine or Serine within the binding site. researchgate.net
Pharmacophore modeling, which defines the essential spatial arrangement of chemical features necessary for binding, is another valuable computational tool. researchgate.net For fatty acid derivatives, a common pharmacophore includes a hydrogen bond acceptor/donor site (the carboxylate/ester group) and one or more hydrophobic features. researchgate.net Such models for this compound would help in screening databases for other molecules with similar interaction potential.
| Receptor Family | Endogenous Ligands | Key Interacting Residues (from reported models) | Potential Interaction with this compound |
|---|---|---|---|
| FFAR1 (GPR40) | Medium- to long-chain fatty acids mdpi.com | Arg183, Tyr91, Arg258, Tyr240 dovepress.com | Ester carbonyl H-bonding; phenyl and alkyl chain in hydrophobic pocket. |
| FFAR4 (GPR120) | Long-chain fatty acids dovepress.com | TRP198, ASN291 mdpi.com | Ester carbonyl H-bonding; hydrophobic interactions. |
| PPAR-γ | Fatty acids, eicosanoids researchgate.net | SER289, TYR473 researchgate.net | Ester carbonyl H-bonding with Ser/Tyr; hydrophobic tail interactions. |
| Fatty Acid-Binding Proteins (FABPs) | Fatty acids | Varies, but features a deep hydrophobic cavity ("β-barrel") pnas.org | Sequestration of the entire lipophilic chain within the cavity. |
Mechanistic Studies of Reactions through Computational Approaches
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving esters like this compound. Density Functional Theory (DFT) is a widely used method for investigating reaction pathways, allowing researchers to calculate the geometries and energies of reactants, transition states, and products. mdpi.comrsc.org This information helps in understanding reaction kinetics and the factors that control selectivity. acs.org
For this compound, computational studies could explore several key reaction types:
Esterification/Transesterification: DFT calculations can model the mechanism of its formation from 7-phenylheptanoic acid and methanol (B129727) or its transformation into other esters. Studies on similar esterification reactions have evaluated different pathways, such as concerted versus stepwise mechanisms, and the role of catalysts (acid or base). rsc.orgrhhz.netresearchgate.net For example, a computational study on acetic acid-catalyzed ester aminolysis proposed a concerted mechanism where C-N bond formation and C-O bond cleavage occur simultaneously, avoiding a tetrahedral intermediate. rhhz.net
Hydrolysis: The mechanism of ester hydrolysis under acidic or basic conditions can be mapped out, identifying the rate-determining step and the structure of key transition states.
Functionalization: The reactivity of different positions on the molecule can be assessed. For instance, theoretical studies on the functionalization of C-H bonds in α,β-unsaturated esters have used DFT to compare different mechanistic possibilities and explain the role of the catalyst in lowering activation barriers. acs.orgfigshare.com Similar approaches could predict the most likely sites for enzymatic or chemical modification on the phenyl ring or the alkyl chain of this compound.
These computational investigations often involve locating transition state structures through optimization algorithms and confirming them via vibrational analysis (to ensure a single imaginary frequency). rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified transition state correctly connects the reactant and product states on the potential energy surface. rsc.org
| Reaction Type | Computational Method | Key Mechanistic Insights Gained | Example System Studied |
|---|---|---|---|
| Ester Aminolysis | DFT | Proposed a concerted mechanism over a classic stepwise one. rhhz.net | Acetic acid-catalyzed reaction of an ester and an amine rhhz.net |
| Ring-Opening Polymerization | DFT (B3LYP) | Determined transition state energies to explain catalytic activity. mdpi.com | Polymerization of cyclic esters (lactones) mdpi.commdpi.com |
| C-H Functionalization | DFT | Identified the most favorable reaction pathway and the rate-determining step. acs.org | NHC-catalyzed functionalization of α,β-unsaturated esters acs.orgfigshare.com |
| Polyesterification | DFT (B3LYP/6-31G**) | Investigated self-catalysis vs. non-self-catalysis mechanisms. rsc.org | Reaction between succinic acid and ethylene (B1197577) glycol rsc.org |
| Carboxylation | DFT | Affirmed the mechanism involving transmetalation and CO2 insertion as the rate-determining step. acs.org | Copper-catalyzed carboxylation of arylboronate esters acs.org |
Development of Computational Methodologies and Algorithms
The accuracy and scope of computational studies on molecules like this compound are continually advancing due to the development of new methodologies and algorithms. unisyscat.de These innovations aim to improve the precision of calculations, increase computational efficiency, and expand the complexity of systems that can be modeled. hilarispublisher.comunitn.it
Key areas of development relevant to the study of aromatic esters include:
Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying large systems like a ligand bound to a protein. benthamdirect.commpg.de In this framework, the chemically active region (e.g., the ligand and the immediate active site residues) is treated with high-accuracy QM methods, while the rest of the protein and solvent are handled by more efficient MM force fields. mpg.de This allows for the study of electronic effects and bond-breaking/forming events in enzymatic reactions, which is not possible with purely classical MM simulations. nih.govmghpcc.org
Advanced Force Fields and Sampling: The development of more accurate force fields, which are the sets of parameters used in MM and MD simulations, is crucial for reliable predictions. nih.gov Concurrently, enhanced sampling algorithms (e.g., metadynamics, replica exchange) allow simulations to overcome large energy barriers and explore a wider range of molecular conformations, which is essential for accurately calculating binding free energies and understanding complex binding/unbinding events. nih.govunisyscat.de
Machine Learning and AI Integration: Machine learning (ML) is rapidly being integrated into computational chemistry. hilarispublisher.com ML models can be trained on large datasets from QM calculations or experimental results to create highly efficient and accurate predictive tools. unitn.it Applications include developing faster scoring functions for docking, predicting reaction outcomes, and accelerating FEP calculations by learning from initial simulation data to guide subsequent sampling. schrodinger.comunisyscat.de
Cryo-EM Data-Driven Modeling: With the rise of high-resolution cryo-electron microscopy (cryo-EM), there is a growing need for computational methods that can build and refine molecular models into cryo-EM density maps. europa.eu New algorithms are being developed to accurately fit ligands into lower-resolution regions of these maps, combining MD simulations with the experimental data to determine the most likely binding poses. europa.eu
These advancements collectively push the boundaries of what can be achieved with computational modeling, enabling more detailed and predictive studies of the interactions and reactivity of complex organic molecules. unitn.it
| Methodology/Algorithm | Description | Significance for Studying Molecules like this compound |
|---|---|---|
| Hybrid QM/MM | Combines high-accuracy QM for a core region with efficient MM for the environment. benthamdirect.commpg.de | Allows for the study of enzymatic reactions (e.g., hydrolysis) and charge polarization effects upon binding. nih.gov |
| Free Energy Perturbation (FEP+) | An advanced implementation of FEP with improved force fields and enhanced sampling. nih.gov | Enables highly accurate prediction of relative binding affinities to guide molecular design. cresset-group.comschrodinger.com |
| Machine Learning Potentials | ML models trained on QM data to replace classical force fields. | Offers QM-level accuracy at a fraction of the computational cost for MD simulations. |
| Integrative/Hybrid Modeling | Combines data from multiple experimental sources (e.g., cryo-EM, NMR) with computational modeling. unitn.iteuropa.eu | Provides more accurate and robust structural models of ligand-protein complexes. |
| Advanced Sampling (e.g., Metadynamics) | Algorithms that accelerate the exploration of a system's energy landscape. unisyscat.de | Crucial for simulating slow processes like ligand binding/unbinding and large conformational changes. |
Industrial and Applied Research Perspectives for Methyl 7 Phenylheptanoate
Role as a Chemical Intermediate in Advanced Synthesis
Methyl 7-phenylheptanoate serves as a versatile chemical intermediate, or building block, in advanced organic synthesis. minakem.com Its structure, featuring a terminal phenyl group, a seven-carbon aliphatic chain, and a methyl ester functional group, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules with applications in pharmaceuticals and materials science. nbinno.com
The reactivity of its functional groups enables its participation in numerous reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid (7-phenylheptanoic acid), converted to amides, or reduced to an alcohol. The aromatic ring can undergo electrophilic substitution reactions, while the aliphatic chain can also be functionalized. This versatility allows chemists to use this compound as a scaffold to construct intricate molecular architectures.
A key application area is in the synthesis of pharmaceutical agents. For instance, derivatives such as methyl 7-N-(benzyloxycarbonylamino)-3-oxo-2-phenylheptanoate are key intermediates in the diastereoselective synthesis of optically-active methylphenidate, a medication used to treat attention deficit hyperactivity disorder (ADHD). internationaljournalssrg.org Similarly, related structures like methyl 2-oxo-7-phenylheptanoate are identified as important intermediates in the production of antihypertensives. googleapis.com These examples underscore the compound's role in creating complex, biologically active molecules through multi-step synthetic pathways. internationaljournalssrg.orggoogleapis.com The development of synthetic routes often focuses on creating such advanced intermediates to facilitate the efficient assembly of the final target compound. nih.gov
Potential in Materials Science
The unique bifunctional nature of this compound, combining a rigid aromatic ring with a flexible aliphatic chain, makes it a compound of interest in materials science.
This compound, or more commonly its parent acid, 7-phenylheptanoic acid, is a significant precursor for the biosynthesis of aromatic polyhydroxyalkanoates (PHAs). researchgate.net PHAs are biodegradable and biocompatible polyesters produced by various microorganisms as carbon and energy storage materials. nih.gov The incorporation of aromatic monomers into the PHA backbone can significantly alter the polymer's properties, creating materials with characteristics similar to synthetic high-performance polymers like PET. biorxiv.org
Research has shown that when microorganisms such as Pseudomonas putida are cultured in a medium containing 7-phenylheptanoic acid as a monomer source, they can produce PHAs containing phenyl-alkanoate units. researchgate.net These aromatic PHAs are of particular interest because the phenyl group can enhance thermal and mechanical properties compared to purely aliphatic PHAs. mdpi.com For example, the presence of a methyl group on the phenyl ring in poly(3-hydroxy-5-(para-methylphenyl)valerate) or P(3H5pMPhV) induces crystallinity, a trait not observed in its non-methylated counterpart. mdpi.com This suggests that the phenyl group from this compound could impart desirable characteristics to the resulting biopolymer.
The biosynthesis of these specialized PHAs is an expanding field, demonstrating a sustainable route to advanced polymers from renewable or specifically designed precursors. biorxiv.org
Table 1: Research Findings on Aromatic PHA Precursors and Resulting Polymers
| Precursor Compound | Producing Microorganism | Resulting Aromatic Monomer Unit in PHA | Notable Polymer Property | Source(s) |
|---|---|---|---|---|
| 7-phenylheptanoic acid | Pseudomonas putida U | 3-hydroxyphenylalkanoate | Not specified | researchgate.net |
| 11-phenoxyundecanoic acid | Pseudomonas putida BM01 | 3-hydroxy-5-phenoxyvalerate (3H5PxV), 3-hydroxy-7-phenoxyheptanoate (3H7PxHp) | Not specified | mdpi.com |
Beyond its role in biopolymers, this compound holds potential in broader polymer science applications. Its structural analogue, methyl 7-phenoxyheptanoate, has been suggested as a potential plasticizer. vulcanchem.com The aliphatic-aryl structure could enhance the flexibility of polymers like polyvinyl chloride (PVC) in a manner similar to established plasticizers. vulcanchem.com
Furthermore, as a chemical intermediate, it can be used in the synthesis of various polymers. nbinno.com The terminal phenyl and ester groups can be modified to create monomers suitable for different polymerization reactions. For example, the ester could be converted to a diol and incorporated into polyesters or polyurethanes, while the phenyl group could be functionalized to participate in other polymerization schemes.
Applications in Flavor and Fragrance Industry
The flavor and fragrance industry utilizes a vast array of aroma chemicals to formulate scents and tastes for consumer products. sigmaaldrich.com While specific sensory data for this compound is not widely published, its structural characteristics suggest potential applications. Its analogue, methyl 7-phenoxyheptanoate, is predicted to contribute fruity or floral notes, drawing comparisons to compounds like phenethyl butyrate. vulcanchem.com Similarly, ethyl 7-oxo-7-phenylheptanoate, a related ketone, is used as a flavoring agent and fragrance. nbinno.com
The combination of a phenyl ring and a medium-length ester chain is common in fragrance molecules. The phenyl group often contributes to floral or sweet notes, while the ester component can add fruity characteristics. Therefore, it is plausible that this compound possesses a unique scent profile that could be valuable in perfumery, though detailed organoleptic studies are required to confirm its specific odor and taste characteristics. vulcanchem.comscribd.com
Pharmaceutical and Agrochemical Development
This compound and its derivatives are valuable intermediates in the development of new pharmaceutical and agrochemical compounds. nbinno.comchemsynthesis.comlookchem.com The core structure serves as a starting point for synthesizing molecules with specific biological activities.
A significant area of research involves the development of novel therapeutics. Derivatives of 7-phenylheptanoates have been investigated as potential inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that plays a key role in regulating the immune response to infection and is implicated in inflammatory diseases and cancer. vulcanchem.com Additionally, related keto-esters like methyl 2-oxo-7-phenylheptanoate are known intermediates for antihypertensive drugs. googleapis.com The synthesis of the antidepressant methylphenidate also relies on a complex derivative of 2-phenylheptanoate. internationaljournalssrg.org These examples highlight the compound's utility as a scaffold in medicinal chemistry.
Table 2: Potential Pharmaceutical Applications of 7-Phenylheptanoate Derivatives
| Derivative Class | Target Application/Activity | Mechanism/Role | Source(s) |
|---|---|---|---|
| 7-Phenylheptanoates | Anti-inflammatory | NF-κB inhibition | vulcanchem.com |
| Methyl 2-oxo-7-phenylheptanoate | Antihypertensive | Intermediate in synthesis | googleapis.com |
| Methyl 7-N-(benzyloxycarbonylamino)-3-oxo-2-phenylheptanoate | Antidepressant (Methylphenidate) | Key intermediate in synthesis | internationaljournalssrg.org |
Process Optimization and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, cost-effectiveness, and sustainability. gd3services.commigrationletters.com For this compound and its derivatives, this involves refining reaction conditions, improving purification methods, and ensuring the availability of starting materials. gd3services.com
Key goals in process optimization include maximizing reaction yields, minimizing the number of synthetic steps, and avoiding hazardous reagents or extreme conditions like very low temperatures. gd3services.com For instance, the synthesis of the related methyl 7-phenoxyheptanoate can achieve yields over 85% under optimized conditions (40°C for 48 hours). vulcanchem.com Further improvements could be explored through technologies like microwave-assisted synthesis or continuous flow chemistry. vulcanchem.com
Purification is a critical step in large-scale production. A major objective is to eliminate or reduce the need for silica (B1680970) gel chromatography, which is often not feasible on an industrial scale. gd3services.com An innovative purification method has been developed for related pyruvic acid compounds, such as methyl 2-oxo-7-phenylheptanoate. googleapis.com This process involves reacting the crude product with a bisulfite to form a solid adduct, which can be easily separated and then decomposed with an acid to yield the highly pure product, thus avoiding distillation or chromatography. googleapis.com Such strategies are crucial for developing robust and scalable manufacturing processes. otavachemicals.com
| Reagent Selection | Enhance Safety & Cost | Replacing hazardous or expensive reagents with safer, more economical alternatives. | gd3services.com |
Conclusion and Future Research Directions
Summary of Key Research Advancements for Methyl 7-phenylheptanoate
Research on this compound and structurally related phenyl-substituted fatty acid esters has primarily focused on their synthesis and their roles as chemical intermediates. A significant advancement has been in the area of synthesis, where methods like the Friedel–Crafts alkylation of benzene (B151609) with ω-unsaturated acids followed by esterification have been explored to produce various methyl phenylalkanoate isomers. researchgate.net Studies analyzing these reactions by gas chromatography–mass spectrometry have revealed complex isomerization processes, including carbocation rearrangement and methyl migration, which are influenced by reaction conditions. researchgate.net
Derivatives of phenylheptanoates serve as crucial building blocks in the synthesis of more complex molecules. For instance, a derivative, methyl 7-N-(benzyloxycarbonylamino)-3-oxo-2-phenylheptanoate, is a key precursor in the asymmetric synthesis of optically-active methylphenidate, a medication of significant pharmaceutical interest. internationaljournalssrg.org This synthesis utilizes a diastereoselective hydrogenation step with a Ru-BINAP complex catalyst. internationaljournalssrg.org Similarly, other complex heptanoates, such as tert-butyl (S)-6-((4-methylphenyl)sulfonamido)-3-oxo-7-phenylheptanoate, have been synthesized as intermediates for substituted octahydroindoles. sigmaaldrich.com These synthetic routes highlight the advancements in creating chiral centers and complex scaffolds from phenylheptanoate backbones.
Furthermore, research into copolymers has demonstrated that monomers like 7-phenylheptanoate can be incorporated into polyhydroxyalkanoates (PHAs), creating biodegradable polymers with modified properties. researchgate.net These studies confirm the formation of true random copolymers, not just mixtures of homopolymers, expanding the material applications of phenylheptanoate derivatives. researchgate.net
Unexplored Research Avenues and Challenges
Despite progress in its synthesis, many aspects of this compound remain largely unexplored, presenting numerous avenues for future research. The biological activities of this specific compound are virtually uncharacterized. A primary unexplored area is the systematic screening of this compound for potential pharmacological properties, such as antimicrobial, anti-inflammatory, or neuroprotective effects, which have been suggested for analogous molecules. vulcanchem.com
A significant challenge lies in optimizing synthetic routes to improve efficiency and yield. vulcanchem.com The Friedel–Crafts alkylation, a common method, is known to produce multiple isomers, complicating purification and reducing the yield of the desired product. researchgate.net Developing more selective catalytic systems for the synthesis of specific isomers of this compound is a key challenge. Another challenge is managing the lipophilicity of phenylalkanoate derivatives, particularly in the context of drug discovery, where high lipophilicity can be a drawback. Research has shown that for similar bioactive molecules, even minor modifications to the alkyl chain to reduce lipophilicity can lead to a significant loss of biological activity, a disconnect that is not yet fully understood. acs.org
The environmental fate and biodegradability of this compound are also unknown. Studies on the degradation of aromatic compounds by microorganisms, such as purple nonsulfur bacteria, have focused on other structures like benzoate (B1203000) and phenylacetate (B1230308). researcher.liferesearchgate.net Investigating the metabolic pathways involved in the degradation of this compound could reveal its environmental persistence and potential for bioremediation.
Emerging Technologies and Methodologies Applicable to this compound Research
Future research on this compound can benefit significantly from the application of emerging technologies in chemical synthesis and analysis.
Advanced Synthesis and Catalysis:
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer potential improvements over traditional batch synthesis by enhancing reaction speed, control, and yield, which could be applied to optimize the synthesis of this compound. vulcanchem.com
Biocatalysis: The use of enzymes, particularly lipases, for esterification and other transformations represents a green and highly selective alternative to chemical catalysis. mdpi.commdpi.com Biocatalytic methods, which operate under mild conditions, could be developed for the synthesis of this compound and its derivatives, potentially offering high enantioselectivity. mdpi.comrsc.org
Advanced Analytical Techniques:
Quantitative NMR (¹H qNMR): This technique has been successfully developed for monitoring the synthesis of carbohydrate fatty acid esters, providing a mass balance of reactants and products. nih.gov Applying ¹H qNMR could allow for precise, real-time monitoring of this compound synthesis, aiding in process optimization. nih.gov
UltraPerformance Convergence Chromatography (UPC²): As a next-generation supercritical fluid chromatography (SFC) system, UPC² provides superior separation efficiency for lipid isomers compared to traditional GC and RPLC. waters.com This would be invaluable for separating the various isomers of this compound that can form during synthesis. researchgate.netwaters.com
The table below summarizes some of these emerging methodologies and their potential applications.
| Technology/Methodology | Application to this compound Research | Potential Benefits |
| Flow Chemistry | Optimization of synthesis (e.g., Friedel-Crafts alkylation, esterification) | Improved reaction control, higher yields, enhanced safety, and scalability. vulcanchem.com |
| Biocatalysis (e.g., Lipases) | Green synthesis of the ester; enantioselective transformations | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.commdpi.com |
| Quantitative NMR (qNMR) | Real-time monitoring of synthesis reactions | Accurate and rapid quantification of reactants and products without extensive calibration. nih.gov |
| UPC²-MS | Separation and identification of synthetic isomers | High-resolution separation of positional and geometric isomers, crucial for purity assessment. waters.com |
Interdisciplinary Research Opportunities
The study of this compound is ripe with opportunities for interdisciplinary collaboration, spanning materials science, medicine, and environmental science.
Materials Science: The aliphatic-aryl structure of this compound makes it a candidate for applications in polymer science. Similar to how related esters are used as plasticizers or incorporated into biodegradable polymers like polyhydroxyalkanoates (PHAs), this compound could be investigated in collaboration with materials scientists to develop new polymers with tailored thermal and mechanical properties. researchgate.netvulcanchem.com
Medicinal Chemistry and Pharmacology: Given that derivatives of phenylheptanoate are intermediates in the synthesis of bioactive molecules, including potential neuroprotective agents and enzyme inhibitors, there is a clear opportunity for collaboration with medicinal chemists and pharmacologists. acs.org Such research could explore this compound as a scaffold for developing new therapeutic agents. Its potential role as a biomarker for disease or exposure to certain substances could also be investigated in the field of metabolomics. nih.gov
Environmental Science and Microbiology: The degradation of aromatic compounds is a key area of environmental research. researchgate.net Teaming up with microbiologists and environmental scientists could lead to studies on the biodegradation of this compound by various microorganisms. This could identify novel enzymatic pathways and assess the compound's environmental impact, potentially leading to bioremediation strategies. researcher.life
Food and Fragrance Industry: Analogous fatty acid esters are used as flavor and fragrance components. vulcanchem.com Interdisciplinary research with sensory scientists could determine the organoleptic properties of this compound, evaluating its potential for use in the food and cosmetic industries.
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for carcinogen handling (e.g., fume hood use, PPE including nitrile gloves and lab coats). Acute toxicity data (LD₅₀) should inform waste disposal protocols. Emergency procedures include eye irrigation (15 minutes with saline) and dermal decontamination (soap/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
